MS049

Catalog No.
S536357
CAS No.
1502816-23-0
M.F
C15H24N2O
M. Wt
248.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS049

CAS Number

1502816-23-0

Product Name

MS049

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

Molecular Formula

C15H24N2O

Molecular Weight

248.37

InChI

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3

InChI Key

HBOJWAYLSJLULG-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

MS049; MS-049; MS 049.

The exact mass of the compound MS049 is 248.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical and Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

MS049 was developed through structure-activity relationship (SAR) studies to improve upon a fragment-like inhibitor. It is highly potent and selective for PRMT4 and PRMT6 over other epigenetic targets [1].

Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of this compound against different PRMT enzymes.

Enzyme IC50 (Biochemical Assay) IC50 (Cellular Assay)
PRMT4 34 nM [2] 1.4 ± 0.1 μM [2]
PRMT6 43 nM [2] 0.97 ± 0.05 μM [2]
PRMT8 1600 nM [2] Not Reported
Other PRMTs & Epigenetic Targets Selective over a broad panel [1] [2] Not Applicable

This compound reduces levels of specific methylation marks in cells:

  • H3R2me2a: A histone mark primarily catalyzed by PRMT6, reduced with an IC50 of 0.97 μM in HEK293 cells after 20 hours of treatment [2].
  • Med12me2a: A mark on the mediator complex subunit 12 catalyzed by PRMT4, reduced with an IC50 of 1.4 μM in HEK293 cells after 72 hours [2].

Importantly, at these effective concentrations, this compound is not toxic and does not affect the growth of HEK293 cells [2].

Experimental Protocols

The key experiments that define this compound's activity involve treating cells and measuring the resulting decrease in methylation marks via western blot.

Cellular Target Engagement Protocol

This protocol details how to assess this compound inhibition of PRMT4 and PRMT6 in a cellular context [2].

A Seed HEK293 cells B Treat with this compound (0.1 - 100 µM) A->B C Incubate B->C D Harvest Cells and Prepare Lysates C->D E Perform Western Blot D->E F Probe for H3R2me2a (20 hr treatment) E->F G Probe for Med12-Rme2a (72 hr treatment) E->G H Quantify Band Intensity & Calculate IC50 F->H G->H

Key Steps and Reagents:

  • Cell Line: HEK293 cells [2].
  • Treatment: this compound is typically dissolved in DMSO to create a stock solution (≥ 31 mg/mL). A range of concentrations (e.g., 0.1 µM to 100 µM) is used to establish a dose-response curve [2].
  • Incubation Time: 20 hours for H3R2me2a analysis; 72 hours for Med12-Rme2a analysis [2].
  • Detection: Standard western blot protocol using antibodies specific for asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and asymmetric dimethylation of Med12 (Med12-Rme2a) [2].

The this compound Toolset

A critical best practice in chemical biology is using a negative control to confirm that observed effects are due to the intended target inhibition. The developers of this compound also created MS049N, an inactive analog [1] [3].

  • MS049N Negative Control: This compound has a similar structure but a key modification (replacement of the N-methylamino group with a methoxy group, COC vs. CNC in SMILES notation) that abolishes its inhibitory activity. It is crucial for ruling out off-target effects in experiments [3].

Research Applications

This compound enables the investigation of PRMT4 and PRMT6 in various biological contexts. PRMTs are implicated in transcription, DNA repair, and immune signaling, with dysregulation linked to cancers like AML, breast, prostate, and lung cancer [1] [4] [5].

  • Intestinal Organoid Screening: A screen of epigenetic chemical probes demonstrated that inhibiting Type I PRMTs (the class including PRMT4 and PRMT6) enhances epithelial differentiation and blocks the growth of adenoma organoids, suggesting potential therapeutic avenues [6].
  • Exploring Synergistic Effects: Since PRMT4 and PRMT6 can have a synergistic effect in stimulating estrogen receptor-alpha dependent transcription, a dual inhibitor like this compound is a valuable tool for testing related therapeutic hypotheses [1].

References

MS049 compound discovery

Author: Smolecule Technical Support Team. Date: February 2026

MS049 at a Glance

The table below summarizes the core biochemical and cellular characteristics of this compound:

Property Description
Primary Targets PRMT4 (CARM1) & PRMT6 [1] [2]
IC₅₀ (Cell-Free) 34 nM for PRMT4; 43 nM for PRMT6 [3] [4] [5]
Molecular Weight 321.29 (dihydrochloride salt) [3] [5]
Molecular Formula C₁₅H₂₆Cl₂N₂O [3]
CAS Number 2095432-59-8 (dihydrochloride) [5]
In Vitro Solubility 56 mg/mL in DMSO and Water; 50 mg/mL in Ethanol [5]
Selectivity Highly selective over other PRMTs (>300-fold over PRMT1/3), other epigenetic enzyme classes, and non-epigenetic targets [3] [2]
Negative Control MS049N [1] [2]

Experimental Protocols for Cellular Target Engagement

To confirm this compound activity in cells, you can assess the reduction of specific histone marks and substrate methylation.

  • Experimental Readouts: The primary cellular assays measure the reduction of hallmark methylation marks:

    • H3R2me2a: A histone mark primarily catalyzed by PRMT6. Inhibition leads to a concentration-dependent decrease [3] [5].
    • Med12me2a: A non-histone substrate of PRMT4. Inhibition also leads to a concentration-dependent decrease [5].
  • Detailed Western Blot Protocol [5]:

    • Cell Line: HEK293 cells.
    • Treatment: Incubate cells with this compound across a concentration range.
      • For H3R2me2a reduction: 0.1, 1, 10 µM for 20 hours (IC₅₀ ≈ 0.97 µM).
      • For Med12me2a reduction: 0.1, 1, 10, 100 µM for 72 hours (IC₅₀ ≈ 1.4 µM).
    • Analysis: Perform Western Blotting using antibodies specific for H3R2me2a and Med12me2a.

Mechanism of Action and Cellular Role

The following diagram illustrates the mechanism of this compound and its downstream cellular effects, particularly its distinct role in cancer models:

G This compound This compound PRMT4 PRMT4/CARM1 This compound->PRMT4 Inhibits PRMT6 PRMT6 This compound->PRMT6 Inhibits Med12me2a Med12me2a Mark PRMT4->Med12me2a Methylates H3R2me2a H3R2me2a Mark PRMT6->H3R2me2a Methylates NoProlifEffect No Antiproliferative Effect in TNBC Models H3R2me2a->NoProlifEffect Reduction Med12me2a->NoProlifEffect Reduction Contrast Contrast: Type I PRMT Inhibitor (MS023) Triggers Antitumor Interferon Response NoProlifEffect->Contrast Highlights Selectivity

This compound inhibits PRMT4/6 to reduce methylation marks, but unlike broader PRMT inhibitors, it does not stop cancer cell proliferation in certain models [6].

Formulation and Handling

For in vitro and in vivo applications, proper preparation of this compound is critical.

  • In Vitro Stock Solution: Prepare a concentrated stock solution, typically 56 mg/mL (174.3 mM) in DMSO, water, or ethanol [5]. Aliquot and store at -20°C or below to avoid freeze-thaw cycles.
  • In Vivo Dosing Formulations (from vendor-validated protocols) [3]:
    • Formulation 1 (Clear Solution): 2.8 mg/mL in 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.
    • Formulation 2 (Clear Solution): 0.4 mg/mL in 5% DMSO, 95% Corn oil.
    • Formulation 3 (Homogeneous Suspension): 5 mg/mL in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [5].

Biological Context and Research Applications

  • CARM1/PRMT4 Biology: CARM1 is a multifunctional enzyme with roles in transcriptional coactivation, RNA processing, and metabolism. It methylates histone (H3R17, H3R26) and numerous non-histone substrates [7].
  • Research Utility: this compound is a critical tool for disentangling the biological functions of PRMT4 and PRMT6 from other PRMTs, especially PRMT1. Research shows that the anti-proliferative effect of a pan-type I PRMT inhibitor (MS023) in Triple-Negative Breast Cancer (TNBC) is primarily due to PRMT1 inhibition, not PRMT4 or PRMT6 inhibition, which this compound does not replicate [6]. This highlights its value in deconvoluting complex epigenetic pathways.

References

MS049: Mechanism of Action and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

MS049 acts as an arginine mimetic. Its ethylenediamino moiety anchors into the substrate-binding channel of PRMT4 and PRMT6, forming key hydrogen bonds to compete with natural substrates and inhibit enzyme activity [1]. The table below summarizes its core characteristics:

Property Description
Primary Targets PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM) [2] [3] [4].
Selectivity Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1/3) [5] [1] and a broad range of other epigenetic targets [2] [1].
Cellular Activity Reduces levels of asymmetric dimethylation of PRMT6 substrate H3R2 (IC₅₀ = 0.97 µM) and PRMT4 substrate Med12 (IC₅₀ = 1.4 µM) [3] [4].
Key Research Use A chemical probe for dissecting the biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6] [1].

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table consolidates the key quantitative data available from the search results.

Parameter Value Experimental Context Source
PRMT4 IC₅₀ 34 nM Cell-free biochemical assay [2] [5] [4]
PRMT6 IC₅₀ 43 nM Cell-free biochemical assay [2] [5] [4]
PRMT8 IC₅₀ 1600 nM Cell-free biochemical assay [3]
Cellular IC₅₀ (H3R2me2a) 0.97 µM HEK293 cells, 20-hour treatment [3] [4]
Cellular IC₅₀ (Med12me2a) 1.4 µM HEK293 cells, 72-hour treatment [3] [4]
Solubility (DMSO) ≥ 31 mg/mL (124.82 mM) For free base form [3]
Solubility (DMSO) 56 mg/mL (174.3 mM) For dihydrochloride salt form [2] [4]

Experimental Protocols

The search results provide details on how this compound has been used in cellular experiments, particularly Western Blot analysis, to validate its target engagement and functional effects.

Western Blot Analysis to Assess PRMT6 Inhibition in Cells

This protocol measures the reduction of the H3R2me2a mark, a specific histone modification catalyzed by PRMT6 [3] [4].

  • Cell Line: HEK293 cells [3] [4].
  • Compound Treatment: Cells are treated with this compound across a concentration range (e.g., 0.1, 1, 10 µM) [3].
  • Incubation Time: 20 hours [3] [4].
  • Key Outcome Measurement: Reduction in H3R2me2a levels, visualized and quantified via Western Blotting [3] [4].
Western Blot Analysis to Assess PRMT4 Inhibition in Cells

This protocol measures the reduction of asymmetric dimethylation on Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [3] [4].

  • Cell Line: HEK293 cells [3] [4].
  • Compound Treatment: Cells are treated with this compound across a concentration range (e.g., 0.1, 1, 10, 100 µM) [3].
  • Incubation Time: 72 hours [3] [4].
  • Key Outcome Measurement: Reduction in Med12-Rme2a levels, visualized and quantified via Western Blotting [3] [4].

Biological Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a generalized workflow for its application in cell-based experiments.

G cluster_mechanism Mechanism of Action cluster_inhibition cluster_workflow Experimental Workflow SAM SAM Co-factor PRMT PRMT4/PRMT6 Enzyme SAM->PRMT Binds Product Methylated Substrate (e.g., H3R2me2a) PRMT->Product Catalyzes Substrate Protein Substrate (e.g., Histone H3) Substrate->PRMT Binds This compound This compound PRMT_this compound PRMT4/PRMT6 Enzyme This compound->PRMT_this compound Inhibits Start Cell Seeding (HEK293 cells) Treat Treatment with This compound (0.1-100 µM) Start->Treat Incubate Incubate (20-72 hours) Treat->Incubate Harvest Cell Lysis & Protein Harvest Incubate->Harvest Analyze Western Blot Analysis (Detect H3R2me2a, Med12me2a) Harvest->Analyze

Important Considerations for Researchers

  • Negative Control: A dedicated negative control molecule, MS049N, has been developed alongside the probe. It is structurally similar but pharmacologically inactive and should be used in parallel to confirm that observed effects are due to specific PRMT4/6 inhibition [6] [1].
  • Form Distinction: Pay close attention to the specific form of this compound you are using. The free base (CAS 1502816-23-0) and the dihydrochloride salt (CAS 2095432-59-8) have different molecular weights and solubilities, which will impact molarity calculations for stock solution preparation [3] [4].
  • In Vivo Data: Note that the search results explicitly state that as of the time of the cited sources, no animal in vivo data for this compound had been reported [5].

References

MS049: Biochemical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for MS049 from the search results.

Property Description
Target Protein Arginine Methyltransferase 6 (PRMT6) [1]
PRMT Type Type I PRMT [2]
Known Specificity Selective for PRMT6; does not significantly inhibit PRMT3, PRMT4 (CARM1), or PRMT1 at its working concentrations [2]
Primary Cellular Role Catalyzes asymmetric dimethylation of arginine residues on histone and non-histone proteins [1]

Research Context and Experimental Insights

This compound is used as a selective chemical probe to isolate the biological function of PRMT6 [2]. Screening experiments with related PRMT inhibitors help illustrate a common experimental workflow you can adapt for this compound:

  • Cell-Based Viability Screening: A typical approach involves treating a panel of cancer cell lines with the inhibitor and monitoring cell confluency over several days using live-cell imaging platforms to identify growth-inhibitory effects [2].
  • Biomarker Analysis: RNA sequencing and pathway analysis on sensitive versus resistant cell lines can identify determinants of response, such as the activation of specific signaling pathways [2].
  • Mechanistic Validation: A key step is confirming that the inhibitor's cellular effect coincides with a reduction in the expected enzymatic mark, such as measuring global levels of asymmetric ω-NG,NG-dimethylarginine (ADMA) by immunoblotting following treatment [2].

Proposed Workflow for PRMT Inhibitor Profiling

For your requested visualization, the diagram below outlines a generalized experimental workflow for characterizing a PRMT inhibitor's activity. You can use this as a foundational template for this compound.

Proposed multi-phase workflow for profiling this compound, from in vitro assays to mechanistic studies.

References

Core Biochemical & Cellular Profile of MS049

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental quantitative data and characteristics of MS049 from early research publications.

Property/Category Details
Primary Targets & Mechanism Potent, selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2] [3].

| In Vitro IC₅₀ (Biochemical) | PRMT4: 34 nM [1] [2] [3]. PRMT6: 43 nM [1] [2] [3]. | | Selectivity | >30-fold selective over PRMT8 (IC₅₀ = 1.6 µM) and >300-fold selective over PRMT1 and PRMT3 [1] [3]. Highly selective over a broad panel of other epigenetic writers, erasers, and readers [2] [4]. | | Cellular Activity (IC₅₀) | Reduces H3R2me2a (PRMT6 mark) in HEK293 cells: 0.97 µM [1]. Reduces Med12-Rme2a (PRMT4 mark) in HEK293 cells: 1.4 µM [1]. | | Key Cellular Findings | Reduces levels of histone mark H3R2me2a and non-histone substrate Med12me2a in a concentration-dependent manner [1] [2]. Non-toxic; does not affect HEK293 cell growth at tested concentrations [1]. | | Chemical Structure | C₁₅H₂₄N₂O (Freebase) [1]. C₁₅H₂₆Cl₂N₂O (Dihydrochloride salt, commonly sold) [2] [3]. | | CAS Number | 1502816-23-0 (Freebase) [1]. 2095432-59-8 (Dihydrochloride salt) [2]. |

Experimental Protocols from Key Studies

Here are the methodologies for pivotal experiments that established this compound's cellular activity, primarily from the foundational 2016 study in the Journal of Medicinal Chemistry [1].

Western Blot Analysis of H3R2me2a in HEK293 Cells

This protocol demonstrates this compound's inhibition of PRMT6 activity in cells.

  • Cell Line: HEK293 cells.
  • Compound Treatment: Cells were treated with this compound at concentrations of 0.1, 1, and 10 µM.
  • Incubation Time: 20 hours.
  • Key Reagent: Antibody specific for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).
  • Outcome: Concentration-dependent reduction of the H3R2me2a mark, with an IC₅₀ calculated at 0.97 µM [1].
Western Blot Analysis of Med12me2a in HEK293 Cells

This protocol demonstrates this compound's inhibition of PRMT4 activity in cells.

  • Cell Line: HEK293 cells.
  • Compound Treatment: Cells were treated with this compound at concentrations of 0.1, 1, 10, and 100 µM.
  • Incubation Time: 72 hours.
  • Key Reagent: Antibody for detecting asymmetric arginine dimethylation of Med12 (Med12-Rme2a), a non-histone substrate of PRMT4.
  • Outcome: Concentration-dependent reduction of Med12-Rme2a levels, with an IC₅₀ calculated at 1.4 µM [1].
Application in a Neurodegeneration Research Model

A 2020 study used this compound to investigate the role of arginine methylation in the toxicity of dipeptide repeat proteins in Amyotrophic Lateral Sclerosis (ALS).

  • Cell Line: Mouse spinal cord neuroblastoma hybrid cells (NSC-34) [5].
  • Experimental Workflow:
    • NSC-34 cells were seeded in 96-well plates.
    • Cells were treated with This compound (10 µM) for 24 hours.
    • Cells were exposed to toxic arginine-containing dipeptide repeat proteins (GR15 or PR15).
    • Cell health and toxicity were subsequently measured.
  • Key Finding: Pre-treatment with this compound, a type I PRMT inhibitor, was shown to protect against polyGR and polyPR toxicity [5].

Research Context and Biological Role

To understand how this compound is used in research, the following diagram illustrates its mechanism and role in a key biological model.

G This compound This compound Treatment PRMT4 PRMT4/CARM1 This compound->PRMT4 Inhibits PRMT6 PRMT6 This compound->PRMT6 Inhibits Substrate1 Med12 PRMT4->Substrate1 Methylates Substrate2 Histone H3 PRMT6->Substrate2 Methylates Mark1 ↓ Med12me2a Substrate1->Mark1 Mark2 ↓ H3R2me2a Substrate2->Mark2 Toxicity Protection from PolyGR/PR Toxicity Mark1->Toxicity Leads to Mark2->Toxicity Leads to

This diagram shows how this compound inhibits PRMT4 and PRMT6, reducing specific methylation marks. This mechanism was leveraged in a model of ALS/FTD, where inhibition protected cells from the toxicity of arginine-rich proteins [5].

Important Research-Use-Only Information

  • Status: this compound is explicitly sold for research use only and is not for diagnostic or therapeutic use in humans [1] [2] [3].
  • In Vivo Data Gap: A key point noted in the literature is that, at the time of publication, there was no reported animal in vivo data for this compound [3]. Its use has been primarily confined to in vitro and cellular studies.
  • Research Role vs. Other Inhibitors: In a screen for triple-negative breast cancer treatments, this compound (specific for PRMT4/6) showed no significant anti-proliferative effect across tested cell lines. In contrast, MS023, a pan-inhibitor of type I PRMTs (including PRMT1), was potent. This suggests the anti-cancer effect in that context is primarily through PRMT1 inhibition, not PRMT4/6 [6].

References

Comprehensive Technical Guide: MS049 as a Potent and Selective Dual PRMT4/PRMT6 Inhibitor for Exploratory Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PRMT Biology and MS049 Significance

Protein arginine methyltransferases (PRMTs) constitute a crucial family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in various protein substrates, including both histones and non-histone proteins. These post-translational modifications play fundamental roles in numerous cellular processes such as transcriptional regulation, RNA processing, DNA damage repair, and cell signaling pathways. The PRMT family is categorized into three types based on their catalytic products: Type I PRMTs (including PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA); Type II PRMTs (PRMT5 and PRMT9) produce symmetric dimethylarginine (SDMA); while Type III (PRMT7) only catalyzes monomethylation. Dysregulated PRMT activity has been strongly implicated in various human diseases, particularly cancer, making these enzymes attractive therapeutic targets for drug discovery efforts.

This compound represents a significant advancement in the chemical biology toolkit for investigating PRMT biology. Discovered through systematic structure-activity relationship (SAR) studies based on a fragment-like inhibitor scaffold, this compound emerged as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively. Its exceptional selectivity profile (>300-fold selective over PRMT1 and PRMT3, and >30-fold selective over PRMT8) distinguishes it from pan-PRMT inhibitors and makes it an invaluable chemical probe for dissecting the specific biological functions of PRMT4 and PRMT6 in health and disease. This comprehensive technical guide provides researchers with detailed biochemical characterization, experimental protocols, and research applications of this compound to facilitate its proper use in exploratory studies.

Comprehensive Biochemical and Cellular Characterization of this compound

Biochemical Profiling and Selectivity

The distinct inhibitory profile of this compound against PRMT4 and PRMT6 sets it apart from other PRMT inhibitors currently available. Through rigorous biochemical characterization, this compound has demonstrated remarkable selectivity for its intended targets over a broad range of epigenetic and non-epigenetic off-targets.

Table 1: Biochemical Inhibitory Profile of this compound Against PRMT Family Members

PRMT Enzyme IC50 Value Fold Selectivity vs. PRMT4/6 Assay Type
PRMT4 (CARM1) 34 nM N/A Biochemical assay using full-length human PRMT4 [1] [2]
PRMT6 43 nM N/A Biochemical assay using PRMT6 [1] [2]
PRMT1 >10,000 nM >300-fold Selective against other type I PRMTs [3] [4]
PRMT3 >10,000 nM >300-fold Selective against other type I PRMTs [3] [4]
PRMT8 ~1,600 nM >30-fold Good selectivity over PRMT8 [3] [4]
PRMT5 No inhibition at 50 μM >1,000-fold No inhibition against type II PRMTs [3]
PRMT7 No inhibition at 50 μM >1,000-fold No inhibition against type III PRMTs [3]

This compound exhibits exceptional selectivity when profiled against a broad panel of epigenetic targets beyond PRMTs. At concentrations up to 50 μM, this compound does not significantly inhibit any of the protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), or various methyllysine/methylarginine reader proteins. This clean off-target profile makes this compound a high-quality chemical probe suitable for mechanistic studies without confounding off-target effects. The compound's selectivity is attributed to its unique binding mode that exploits subtle differences in the active sites of PRMT4 and PRMT6 compared to other PRMT family members.

Cellular Potency and Functional Effects

The cellular efficacy of this compound has been rigorously evaluated in HEK293 cells, demonstrating potent, concentration-dependent inhibition of PRMT4 and PRMT6 methyltransferase activities. The cellular activity of this compound is evidenced by reduction of specific histone marks and non-histone substrate methylation.

Table 2: Cellular Activity Profile of this compound in HEK293 Cells

Cellular Readout Incubation Time IC50 Value Experimental Details
H3R2me2a mark reduction 20 hours 0.97 ± 0.05 μM Concentration-dependent reduction of H3R2me2a mark; measured by Western blot [1] [5]
Med12-Rme2a reduction 72 hours 1.4 ± 0.1 μM Inhibition of endogenous PRMT4 activity; reduced cellular asymmetric arginine dimethylation of Med12 [1] [5]
Cell growth/viability 96 hours No significant effect No toxicity observed; does not affect growth of HEK293 cells at concentrations up to 50 μM [1] [2]

The functional consequences of PRMT4/6 inhibition by this compound have been explored in various cellular models. In clear cell renal cell carcinoma (ccRCC) models, this compound did not demonstrate significant anti-proliferative effects, unlike the pan-type I PRMT inhibitor MS023, suggesting that simultaneous inhibition of multiple type I PRMTs (particularly PRMT1) may be necessary for efficacy in this cancer type. This selective activity profile makes this compound particularly valuable for dissecting the specific contributions of PRMT4 and PRMT6 in complex biological processes without confounding effects from inhibition of other PRMT family members.

Experimental Protocols and Methodologies

Biochemical Assay Protocols
3.1.1 PRMT Inhibition Assay

The standard biochemical assay for assessing PRMT4 and PRMT6 inhibition follows a radiometric format using tritiated SAM as the methyl donor. The protocol involves incubating the PRMT enzyme (full-length human PRMT4 or PRMT6) with this compound at varying concentrations in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) containing substrate (histone H3 peptide for PRMT4 or H3 peptide for PRMT6) and [3H]-SAM. After incubation at 30°C for 60-90 minutes, the reaction is terminated by spotting onto P81 filter papers, which are then washed extensively with 50 mM NaHCO3 buffer (pH 9.0) to remove unincorporated [3H]-SAM. The radioactivity retained on the filters is quantified by scintillation counting, and IC50 values are determined by fitting the inhibition data to a four-parameter logistic equation. For PRMT4 assays, the biotin-labeled histone H3 (1-25) peptide is commonly used as substrate, while for PRMT6, a similar peptide substrate is employed.

3.1.2 Selectivity Profiling Assay

The comprehensive selectivity profiling of this compound against other methyltransferases follows similar radiometric assay formats but with enzyme-specific substrates and conditions. For assessing selectivity against other PRMTs, the assay conditions are optimized for each specific PRMT enzyme (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8) using their respective preferred substrates. To evaluate selectivity against non-PRMT epigenetic targets, commercial screening panels against PKMTs, DNMTs, and KDMs are typically employed at a fixed concentration of this compound (usually 10 μM) to identify any significant off-target inhibition. The key advantage of this compound is its demonstrated clean selectivity profile across these diverse epigenetic targets, validating its use as a selective chemical probe.

Cellular Assay Protocols
3.2.1 Western Blot Analysis for Target Engagement

The cellular target engagement of this compound is typically validated through Western blot analysis of specific methylation marks in treated cells. The standard protocol involves treating HEK293 cells (or other relevant cell lines) with this compound at varying concentrations (typically ranging from 0.1 μM to 100 μM) for specified durations (20 hours for H3R2me2a analysis; 72 hours for Med12-Rme2a analysis). After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors. Protein extracts are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies against H3R2me2a or Med12-Rme2a. Equal loading is confirmed using antibodies against total histone H3 or β-actin. Quantitative analysis of band intensities is performed using densitometry software, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

3.2.2 Cellular Proliferation and Viability Assays

The impact on cell growth and viability is assessed using IncuCyte ZOOM live-cell imaging or similar systems. Cells are seeded in 96-well plates at optimal densities (e.g., 3,000 cells/well for HEK293 cells) and treated with this compound at various concentrations (typically 0, 1, 10, and 50 μM) for extended periods (up to 96 hours). Phase-contrast images are acquired at regular intervals (e.g., every 4-6 hours), and confluency is automatically analyzed using integrated software algorithms. This approach allows for real-time monitoring of cell growth without the need for endpoint assays, providing dynamic information on any potential cytostatic or cytotoxic effects of this compound treatment.

Research Applications and Biological Insights

Utility in Chemical Biology and Target Validation

This compound serves as a valuable chemical tool for dissecting the specific biological functions of PRMT4 and PRMT6, which often have overlapping substrates and cellular functions. The dual inhibitory profile of this compound is particularly relevant given the documented synergistic relationship between PRMT4 and PRMT6 in stimulating estrogen receptor alpha (ERα)-dependent transcription. Additionally, both enzymes have been shown to dimethylate H3R42 in vitro and in vivo, suggesting functional redundancy for certain substrates. The availability of a well-characterized negative control (MS049N), which is structurally similar but inactive in biochemical and cellular assays, further enhances the utility of this compound in chemical biology studies by enabling rigorous control for off-target effects.

The target validation applications of this compound are particularly important in cancer biology, where both PRMT4 and PRMT6 are frequently overexpressed. PRMT4 overexpression has been documented in acute myeloid leukemia (AML), breast, prostate, lung, and colorectal cancers, where it methylates diverse substrates including histones (H3R17, H3R26), transcription factors (SOX2, SOX9, PAX7, RUNX1), and RNA binding proteins (PABP1, HuR, HuD). Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers, where it methylates targets such as histone H3R2, DNA polymerase β, HIV Tat, and HMGA1a. This compound enables researchers to determine whether simultaneous inhibition of both PRMT4 and PRMT6 provides therapeutic advantages over selective inhibition of individual enzymes.

Insights from Cancer Model Studies

In the context of clear cell renal cell carcinoma (ccRCC), this compound has provided important insights into the specific roles of PRMT4 and PRMT6 in this malignancy. Unlike the pan-type I PRMT inhibitor MS023, which demonstrated significant anti-proliferative effects across multiple ccRCC models, this compound did not substantially impact cancer cell proliferation. This observation suggests that PRMT1 inhibition, rather than PRMT4/6 inhibition, may be the critical determinant of the anti-proliferative effects observed with pan-type I PRMT inhibitors in ccRCC. These findings highlight the therapeutic differentiation between targeting specific PRMT family members versus broader inhibition and underscore the value of selective chemical probes like this compound in deconvoluting complex biological functions of individual PRMT enzymes in specific cancer contexts.

G cluster_targets PRMT Inhibition cluster_cellular_effects Cellular Effects cluster_functional Functional Outcomes This compound This compound PRMT4 PRMT4/CARM1 This compound->PRMT4 PRMT6 PRMT6 This compound->PRMT6 H3R2me2a Reduced H3R2me2a PRMT4->H3R2me2a Med12me2a Reduced Med12me2a PRMT4->Med12me2a RNAProcessing Impaired RNA Processing PRMT4->RNAProcessing PRMT6->H3R2me2a PRMT6->RNAProcessing GeneExpression Altered Gene Expression H3R2me2a->GeneExpression Med12me2a->GeneExpression Transcription Transcriptional Regulation GeneExpression->Transcription CellCycle Cell Cycle Effects RNAProcessing->CellCycle CancerPhenotype Modulated Cancer Phenotype Transcription->CancerPhenotype CellCycle->CancerPhenotype

Figure 1: this compound Mechanism of Action and Cellular Consequences. This diagram illustrates the primary molecular targets of this compound (PRMT4 and PRMT6) and the downstream cellular effects resulting from their inhibition, including reduction of specific histone marks and alterations in gene expression and RNA processing.

Formulation and Handling Guidelines

Solubility and Storage Conditions

This compound (hydrochloride salt) demonstrates favorable solubility properties in various solvents commonly used in biological research. For in vitro assays, the compound is soluble at concentrations up to 56 mg/mL (174.3 mM) in water and DMSO, and up to 50 mg/mL (155.6 mM) in ethanol. For long-term storage, the powder form should be kept at -20°C, which ensures stability for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 month. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can significantly impact solubility. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.

In Vivo Formulation Strategies

Although in vivo data for this compound is currently limited in the published literature, standard formulation approaches can be employed for animal studies. For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, several injection formulations have been validated. One effective approach uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve concentrations up to 2.8 mg/mL (8.71 mM). For oral administration, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in PEG400. When designing in vivo studies, researchers should consider the potential differential expression of PRMT4 and PRMT6 in target tissues and implement appropriate pharmacodynamic markers (such as monitoring H3R2me2a levels) to confirm target engagement.

G cluster_assays Assessment Methods cluster_readouts Key Readouts cluster_validation Validation Start Experimental Design Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Start->Cellular Functional Functional Assays Start->Functional IC50 IC50 Determination Biochemical->IC50 Selectivity Selectivity Profiling Biochemical->Selectivity Western Western Blot Analysis Cellular->Western Growth Growth/Viability Cellular->Growth RNA RNA Metabolism Cellular->RNA NegativeCtrl Negative Control (MS049N) Functional->NegativeCtrl InVivo In Vivo Studies Functional->InVivo

Figure 2: Experimental Workflow for this compound Characterization. This diagram outlines the comprehensive approach for evaluating this compound activity, from initial biochemical assays through cellular target engagement and functional validation, including the critical use of negative controls.

Conclusion and Future Directions

This compound represents a critical chemical tool for the precise investigation of PRMT4 and PRMT6 biology in health and disease. Its well-characterized selectivity profile, cellular activity, and availability of a matched negative control make it ideally suited for exploratory studies aimed at deconvoluting the complex functions of these enzymes. Current evidence suggests that while PRMT4 and PRMT6 play important roles in various cancers, their specific contributions vary across cancer types, highlighting the need for context-specific investigation using high-quality tools like this compound.

References

MS049 Biochemical and Cellular Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for MS049:

Parameter Details
Primary Targets PRMT4 (CARM1) & PRMT6 [1] [2]
Biochemical IC₅₀ PRMT4: 34 nM; PRMT6: 43 nM [3] [4] [2]
Selectivity Selective over other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8), other epigenetic modifiers (PKMTs, DNMTs, KDMs), and methyl reader proteins [1] [2] [5]
Cellular Activity Reduces H3R2me2a mark (IC₅₀ = 0.97 μM) and Med12 asymmetric dimethylation (Med12me2a, IC₅₀ = 1.4 μM) in HEK293 cells [1]
Negative Control MS049N (an inactive analog for control experiments) [2] [6]

Experimental Protocols for Key Assays

The foundational research for this compound involved several key experiments to establish its potency and selectivity.

1. Biochemical IC₅₀ Determination

  • Objective: To measure the concentration of this compound that inhibits 50% of PRMT4 and PRMT6 activity in a cell-free system.
  • Methodology: Experiments were performed using purified PRMT enzymes. The IC₅₀ values were determined with the substrate and cofactor (SAM) concentrations set at their respective Km values for each enzyme to ensure physiological relevance. All experiments were performed in triplicate [2].

2. Cellular Target Engagement (H3R2me2a Reduction)

  • Objective: To confirm that this compound enters cells and inhibits its enzymatic targets, leading to a measurable decrease in a specific histone methylation mark.
  • Methodology:
    • Cell Line: HEK293 cells [1] [3].
    • Culture Conditions: Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) [3].
    • Treatment: Cells were treated with this compound at varying concentrations.
    • Readout: The levels of histone H3 asymmetrically dimethylated at arginine 2 (H3R2me2a) were measured. This mark is a known target of PRMT6 [1] [2]. This compound reduced this mark in a concentration-dependent manner, with an IC₅₀ of 0.97 μM [1].

3. Cellular Target Engagement (Med12 Asymmetric Dimethylation)

  • Objective: To demonstrate inhibition of PRMT4 activity in a cellular context using a non-histone substrate.
  • Methodology:
    • Cell Line: HEK293 cells [1].
    • Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 100 μM for 72 hours [1].
    • Readout: The levels of asymmetrically dimethylated Med12 (Med12-Rme2a), a direct substrate of PRMT4, were measured. This compound treatment led to a concentration-dependent reduction, with an IC₅₀ of 1.4 μM [1].

4. Selectivity Profiling

  • Objective: To confirm that this compound does not significantly inhibit other epigenetic enzymes or reader proteins.
  • Methodology: this compound was tested against a broad panel of other PRMTs, protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), and methyllysine/methylarginine reader proteins. It showed no appreciable inhibition or binding at tested concentrations (e.g., 50 μM for methyltransferases, 10 μM for demethylases) [3] [2].

Research Context and Signaling Pathways

This compound inhibits PRMT4 and PRMT6, which methylate arginine residues on various substrates. This methylation alters cellular processes, and dysregulation is linked to cancers. The diagram below illustrates the logical relationship between this compound's action and its observed experimental outcomes.

G This compound This compound PRMT4 PRMT4 This compound->PRMT4 Inhibits PRMT6 PRMT6 This compound->PRMT6 Inhibits Substrates Cellular Substrates (e.g., Histone H3, Med12) PRMT4->Substrates Normally Methylates PRMT6->Substrates Normally Methylates Methylation Reduced Arginine Methylation Substrates->Methylation Leads to Cellular_Outcome Phenotypic & Functional Changes in Cells Methylation->Cellular_Outcome Results in

This compound mechanism and experimental outcomes.

Application as a Chemical Probe

This compound is a valuable tool for understanding the overlapping and distinct biological functions of PRMT4 and PRMT6 in health and disease [2]. When using this compound in experiments, it is considered best practice to use the available negative control compound, MS049N, to account for potential off-target effects [2] [6]. It is important to note that, based on the current search results, no in vivo or clinical data for this compound has been reported [4] [5].

References

Biochemical and Cellular Profile of MS049

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of MS049:

Property Description
Primary Targets PRMT4/CARM1 and PRMT6 [1]
Reported IC₅₀ Values PRMT4: 34 nM; PRMT6: 43 nM (cell-free assays) [1]
Selectivity Excellent selectivity; does not inhibit other PRMTs, lysine methyltransferases, demethylases, or reader proteins at tested concentrations (up to 10-200 μM) [1].
Cellular Activity Potently reduces levels of asymmetric dimethylarginine (ADMA) marks in cells (e.g., H3R2me2a and Med12me2a in HEK293 cells) [1].
Molecular Weight 321.29 g/mol (as dihydrochloride salt from [1]); 248.2 g/mol (free base from [2])

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor for the S-adenosylmethionine (SAM) co-factor, binding to the catalytic site of PRMT4 and PRMT6 to prevent the transfer of methyl groups to arginine residues on substrate proteins [1].

G SAM S-adenosylmethionine (SAM) PRMT4 PRMT4/CARM1 SAM->PRMT4 Binds PRMT6 PRMT6 SAM->PRMT6 Binds This compound This compound Inhibitor This compound->PRMT4 Inhibits This compound->PRMT6 Inhibits Substrate Protein Substrate (e.g., Histone H3, LSD1) PRMT4->Substrate Methylates PRMT6->Substrate Methylates MethylatedSubstrate Methylated Protein Substrate Substrate->MethylatedSubstrate

This compound inhibits PRMT4 and PRMT6 by blocking S-adenosylmethionine (SAM) binding, preventing substrate methylation.

One elucidated pathway involves the stabilization of the histone demethylase LSD1. The diagram below illustrates how this compound disrupts this oncogenic pathway:

G CARM1 CARM1 (PRMT4) LSD1_me LSD1 (R838me2a) CARM1->LSD1_me Dimethylates LSD1 LSD1 (R838) LSD1->LSD1_me USP7 USP7 LSD1_me->USP7 Recruits StableLSD1 Stable LSD1 USP7->StableLSD1 Deubiquitinates and Stabilizes TargetGenes Metastasis Gene Expression (e.g., E-cadherin ↓, Vimentin ↑) StableLSD1->TargetGenes This compound This compound This compound->CARM1 Inhibits

In breast cancer, this compound inhibits CARM1, preventing LSD1 methylation and USP7-mediated stabilization, thereby suppressing metastasis [3].

Experimental Protocols for Cellular Research

The following methodology is adapted from the literature for using this compound in cell-based assays [1].

  • Cell Line: HEK293 cells. The protocol can be adapted for other cancer cell lines, such as the breast cancer cell line MDA-MB-231 [3].
  • Cell Culture: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
  • Seeding: Seed cells on 96-well plates at a density of 3,000 cells per well.
  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 10, and 50 μM). This compound is typically dissolved in DMSO to create a stock solution.
  • Incubation Time: Incubate the cells with the compound for 96 hours.
  • Analysis and Readout:
    • Phenotypic Response: Monitor cell confluency in real-time using live-cell imaging systems like the IncuCyte ZOOM and analyze the data with corresponding software [1].
    • Mechanistic Validation:
      • Western Blotting: Detect changes in global methylation marks (e.g., H3R2me2a, H3R17me2a, H3R26me2a) or specific substrate methylation (e.g., LSD1) [1] [3].
      • Dose-Response: Treat MDA-MB-231 cells with increasing doses of this compound (e.g., 0, 2.5, 5, 10 μM) for 24-48 hours, followed by Western Blot analysis to observe the dose-dependent decrease in target protein levels (e.g., LSD1) [3].

Formulation and Handling

For in vitro and preclinical research, proper formulation is critical. The table below lists validated formulations from supplier data [1]:

Application Formulation Preparation Example Max Tested Concentration
In vitro DMSO Dissolve to 56 mg/mL (174.29 mM) 50 μM in cell culture [1]
In vivo (Solution) 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O Add 50 μL of 56 mg/mL DMSO stock to 400 μL PEG300, then 50 μL Tween-80, finally 500 μL ddH₂O [1] 2.8 mg/mL (8.71 mM) [1]
In vivo (Suspension) 0.5% CMC-Na Suspend powder directly in 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution [1] ≥5 mg/mL [1]

Research and Therapeutic Implications

As a selective chemical probe, this compound is a vital tool for basic and translational research [1] [2]. Its main research applications include:

  • Target Validation: Used to investigate the specific biological roles of PRMT4 and PRMT6 in various cellular processes and disease models [4] [3].
  • Understanding CARM1 Biology: Helps elucidate CARM1's multifaceted roles, from its canonical function as a transcriptional coactivator to its cytoplasmic roles in metabolism, mRNA processing, and cell signaling [4].
  • Therapeutic Exploration: Demonstrates efficacy in preclinical models, showing that inhibition of PRMT4/CARM1 can suppress invasion and metastasis in breast cancer cells, highlighting the therapeutic potential of targeting this enzyme [3].

References

MS049 experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

MS049 at a Glance

The table below summarizes the core information about this compound found in the search results.

Property Description
Target Protein Arginine N-Methyltransferase 6 (PRMT6) [1].
Primary Use Selective inhibitor of PRMT6; used to rule out the roles of other Type I PRMTs (like PRMT3 and PRMT4/CARM1) in cellular processes [1].
Key Finding In a screen on Triple-Negative Breast Cancer (TNBC) cell lines, this compound (at 1 µM) showed no significant antiproliferative effect, helping to establish that the anti-tumor effects of a broader Type I PRMT inhibitor were primarily due to PRMT1 inhibition [1].

Proposed Experimental Framework

Although detailed protocols are not available in the search results, the general workflow for using this compound in a cell-based screening campaign can be outlined based on standard practices.

G cluster_1 Key Experimental Details Cell Line Selection Cell Line Selection Inhibitor Treatment Inhibitor Treatment Cell Line Selection->Inhibitor Treatment Seed cells A1 Use relevant cell models (e.g., TNBC cell lines) Phenotypic Assay Phenotypic Assay Inhibitor Treatment->Phenotypic Assay Incubate A2 This compound concentration: 1 µM DMSO as vehicle control A3 Include control compounds: - MS023 (pan-Type I PRMT inhibitor) - Inactive analog (e.g., MS094) A4 Duration: 5-6 days Long-term treatment to observe effects Validation & Analysis Validation & Analysis Phenotypic Assay->Validation & Analysis A5 Assay: Cell viability/ proliferation (e.g., live-cell imaging, CellTiter-Glo) End End Validation & Analysis->End A6 Biomarker: Measure global asymmetric dimethylarginine (ADMA) levels by Western Blot Start Start Start->Cell Line Selection

References

Comprehensive Application Notes and Protocols for MS049 in Epigenetic Research

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM). Its discovery has provided researchers with a valuable chemical tool for investigating arginine methylation biology and its implications in cancer and other diseases. These application notes provide detailed protocols for its use in various research contexts and summarize key experimental findings.

Biochemical and Pharmacological Profile

The following table summarizes the key characteristics of this compound:

Table 1: Biochemical and Pharmacological Profile of this compound

Parameter Specification Experimental Context
Primary Targets PRMT4 (IC₅₀ = 34 nM), PRMT6 (IC₅₀ = 43 nM) Cell-free assay [1] [2]
Selectivity >300-fold selective over PRMT1 & PRMT3; >30-fold over PRMT8. No inhibition of PRMT5, PRMT7, other PKMTs, DNMTs, or KDMs at 50 μM. Broad panel of epigenetic modifiers [1] [3] [4]
Cellular Activity Reduces H3R2me2a (IC₅₀ = 0.97 μM) and Med12me2a (IC₅₀ = 1.4 μM) in HEK293 cells. Cellular assay in HEK293 cells [1]
Cytotoxicity Not toxic; does not affect HEK293 cell growth at tested concentrations. Cell confluency measurement (0-50 μM, 96 h) [1] [2]
Solubility 56 mg/mL in DMSO, 30 mg/mL in Ethanol. For in vitro stock preparation [2] [4]

Detailed Experimental Protocols

In Vitro Cell-Based Assay to Monitor Target Engagement

This protocol is used to demonstrate the cellular activity of this compound by quantifying the reduction of specific histone methylation marks.

  • Objective: To assess the concentration-dependent inhibition of PRMT6 and PRMT4 in cells by measuring the reduction of H3R2me2a and Med12me2a marks, respectively.
  • Materials:
    • Cell line: HEK293 cells (or other relevant cancer cell lines).
    • Complete Growth Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL).
    • This compound stock solution: Prepared in DMSO at a concentration of 10-30 mM.
    • Antibodies: Anti-H3R2me2a and anti-Med12me2a for Western Blot or immunofluorescence.
  • Procedure:
    • Cell Seeding: Seed HEK293 cells in multi-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
    • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 μM to 50 μM). Include a DMSO vehicle control (typically 0.1-0.5% v/v).
    • Incubation: Incubate the cells for 72-96 hours to allow for sufficient turnover of methylated marks.
    • Cell Lysis and Analysis: Lyse the cells and analyze the lysates using Western Blotting with the target-specific antibodies.
    • Quantification: Quantify the band intensity to generate concentration-response curves and calculate the IC₅₀ values for target engagement in cells [1] [2].
  • Key Note: The lack of cytotoxicity in HEK293 cells at these concentrations allows for the clear attribution of reduced methylation marks to target inhibition rather than general cell death [1].
Cell Proliferation and Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound in cancer cell lines.

  • Objective: To evaluate the effect of this compound on the growth and viability of cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC) panels.
  • Materials:
    • Cell lines: A panel of TNBC cell lines (e.g., MDA-MB-468, Hs578T).
    • Equipment: Live-cell imaging system (e.g., IncuCyte ZOOM) or a plate reader for viability assays (CellTiter-Glo).
    • This compound stock solution.
  • Procedure:
    • Cell Seeding: Seed TNBC cells on 96-well plates at an optimal density (e.g., 1,000-3,000 cells/well).
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 40 nM to 10 μM). The clinical type I PRMT inhibitor GSK3368715 can be used as a positive control in parallel experiments.
    • Incubation and Monitoring: Place the plate in a live-cell imager and monitor cell confluency every 12-24 hours for up to 6 days.
    • Data Analysis: Calculate the Area Above the Curve (AAC) to capture both the efficacy and potency of the inhibitor. A higher AAC indicates greater sensitivity [5].
  • Expected Outcome: Research indicates that this compound, as a specific PRMT4/6 inhibitor, shows no significant anti-proliferative effect across a broad panel of TNBC cell lines. This contrasts with the potent effects of pan-type I PRMT inhibitors like MS023, suggesting that inhibition of PRMT1 is the primary driver of anti-proliferative effects in TNBC, not PRMT4/6 [5]. This makes this compound an excellent tool for isolating PRMT4/6-specific phenotypes from those driven by PRMT1.

Mechanism of Action and Research Context

The following diagram illustrates the molecular mechanism of this compound and its role in epigenetic research.

G cluster_prmt PRMT4/6 Activity (Promotes Transcription/Oncogenesis) cluster_inhibitor This compound Inhibition PRMT4 PRMT4 H3_H4 Histones H3, H4 PRMT4->H3_H4 Methylation Med12 Coactivator MED12 PRMT4->Med12 Methylation PRMT6 PRMT6 PRMT6->H3_H4 Methylation Gene_Transcription Gene Transcription & Cell Proliferation H3_H4->Gene_Transcription Med12->Gene_Transcription This compound This compound Inhibition Blocks Methyltransferase Activity This compound->Inhibition Inhibition->PRMT4 Inhibition->PRMT6 Reduced_Methylation Reduced H3R2me2a & Med12me2a Marks Inhibition->Reduced_Methylation Phenotype Altered Gene Expression (No Cytotoxicity in TNBC) Reduced_Methylation->Phenotype Contrast Key Research Finding: This compound specificity confirms PRMT1 is primary target for TNBC therapy Pan_Inhibitor Pan-Type I PRMT Inhibitor (e.g., MS023) Antitumor_Effect Strong Antitumor Effect (Via Viral Mimicry) Pan_Inhibitor->Antitumor_Effect

Diagram 1: Mechanism of this compound action and its research implications in TNBC.

Key Research Insights and Applications

  • Differential Role in TNBC: A critical finding from research is that while pan-type I PRMT inhibitors (like MS023) exhibit strong anti-proliferative effects in TNBC, the specific PRMT4/6 inhibition by This compound does not [5]. This indicates that the anti-tumor efficacy of broader inhibitors is primarily driven by PRMT1 inhibition, a key insight for targeted drug development.

  • Triggering Interferon Response: Pan-type I PRMT inhibition (e.g., by MS023) triggers a viral mimicry response in sensitive TNBC cells. This involves the accumulation of double-stranded RNA (dsRNA) derived from inverted repeat Alu elements, leading to an interferon response and cell death [5]. This compound's specificity helps delineate the contribution of PRMT4/6 to this process.

  • Tool Compound Utility: Due to its high selectivity and lack of broad cytotoxicity, this compound serves as an excellent tool compound for dissecting the specific biological functions of PRMT4 and PRMT6 without the confounding effects of PRMT1 inhibition [1] [5]. It is particularly useful in studies focusing on transcriptional regulation via histone H3 arginine 2 methylation.

Formulation and Handling

Table 2: Formulation and Handling of this compound

Aspect Recommendation
Storage Store solid at -20°C. Prepare fresh solutions where possible [2] [4].
Stock Solution Prepare in DMSO at 30-56 mg/mL (~174 mM). Aliquot and avoid freeze-thaw cycles [2].
In Vitro Formulation Dilute in aqueous buffer containing ≤0.5% DMSO for cell culture assays.
In Vivo Formulation (Example) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O to 2.8 mg/mL [2].
Stability The solution is not recommended for long-term storage; use soon after preparation [2].

References

MS049 Characteristics and Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular characteristics of MS049 as reported in the literature:

Property Description
Primary Target PRMT6 [1]
Target Family Type I PRMTs [1]
Potency (IC₅₀) < 100 nM (biochemical assay) [2]
Cellular Activity Active at 1 μM [2]
Key Application Studying PRMT6 function and Type I PRMT biology [2] [1]
Inactive Control MS094 (structurally similar but inactive compound) [1]

This compound demonstrates high selectivity for its target. It has been screened against a panel of up to 34 human SAM-dependent methyltransferases and showed minimal off-target activity [2]. This profile makes it a valuable tool for linking observed cellular phenotypes to PRMT inhibition.

Reported Research Applications

Research screens have identified this compound as a key tool for probing epigenetic dependencies in cancer models, particularly in triple-negative breast cancer (TNBC) [1]. Its primary reported use is in cell proliferation and viability assays to identify cancer types that are vulnerable to Type I PRMT inhibition.

The following diagram illustrates a generalized workflow for using this compound in such a screening context:

G cluster_main This compound Application Workflow cluster_notes Key Experimental Considerations Start Cell Line Selection (e.g., TNBC models) A1 Culture & Plate Cells Start->A1 A2 This compound Treatment (Active Probe) A1->A2 B2 MS094 Treatment (Inactive Control) A1->B2 C2 DMSO Treatment (Vehicle Control) A1->C2 A3 Phenotypic Readout A2->A3 N1 Validate on-target effect: Measure global ADMA levels via Western Blot A2->N1 B2->A3 C2->A3 A4 Downstream Analysis A3->A4 End Data Interpretation A4->End N2 Confirm phenotype is due t to PRMT6 inhibition by comparing this compound vs. MS094 A4->N2

The general workflow for a cell proliferation assay would be:

  • Cell Culture and Treatment: Plate appropriate cell lines (e.g., TNBC models) and treat them with this compound, its inactive control compound MS094, and a vehicle control (like DMSO) [1].
  • Phenotypic Assessment: Monitor cell confluence over time (e.g., 3-6 days) using a live-cell imaging platform or measure cell viability at the endpoint using assays like CellTiter-Glo [1].
  • Validation and Analysis: Confirm on-target engagement by measuring a reduction in asymmetric dimethylarginine (ADMA) marks via Western blot [2] [1]. The critical comparison is between the effects of this compound and its inactive control, MS094. A phenotype observed with this compound but not with MS094 provides confidence that the effect is due to on-target PRMT inhibition [2].

Important Considerations for Experimental Design

  • Use Appropriate Controls: Always include the inactive control compound MS094 and a vehicle control in your experiments. This is crucial for confirming that observed effects are due to specific PRMT inhibition and not off-target activities of the chemical scaffold [2] [1].
  • Verify On-Target Engagement: In cellular experiments, confirm that this compound is engaging its target by monitoring a relevant biomarker, such as a reduction in global ADMA levels or PRMT6-specific histone marks (e.g., H3R2me2a) [2].
  • Start with Established Concentrations: The literature indicates that this compound is cell-active at 1 μM [2]. This concentration is a good starting point for initial experiments, which should include a dose-response curve to determine the IC₅₀ in your specific model system.

References

MS049 Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is characterized as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. Its primary application in research is as a chemical probe to investigate the biological roles of these enzymes and their implications in cancer biology [1].

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound, including inhibitory concentrations and cellular activity.

Table 1: Biochemical and Cellular Activity Profile of this compound

Parameter Value Description / Experimental Context
IC₅₀ (PRMT4) 34 nM Inhibition of human full-length PRMT4 methylation activity in a cell-free assay [1].
IC₅₀ (PRMT6) 43 nM Inhibition of PRMT6 methylation activity in a cell-free assay [1].
IC₅₀ (PRMT8) 1.6 µM Demonstrates selectivity over the related PRMT8 [1].
Cellular IC₅₀ (H3R2me2a) 0.97 µM Reduction of the PRMT6-mediated H3R2me2a mark in HEK293 cells after 20-hour treatment [1].
Cellular IC₅₀ (Med12-Rme2a) 1.4 µM Reduction of the PRMT4-mediated Med12 asymmetric dimethylation in HEK293 cells after 72-hour treatment [1].
Solubility (DMSO) ≥ 31 mg/mL (124.8 mM) For preparation of stock solutions [1].
Solubility (Water) ≥ 56 mg/mL (174.3 mM) For the dihydrochloride salt form (CAS 2095432-59-8) [2].

This compound exhibits high selectivity for PRMT4 and PRMT6 over a broad range of other epigenetic targets, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [1]. It is reported to be non-toxic and does not affect the growth of HEK293 cells at working concentrations [1].

Experimental Protocol: Inhibition of PRMT-Mediated Methylation in Cells

This protocol outlines the use of this compound in a cellular context to assess the inhibition of PRMT4 and PRMT6 activity by monitoring established methylation marks via western blot.

1. Reconstitution of this compound

  • Prepare a 10-50 mM stock solution by dissolving this compound in high-quality, freshly opened DMSO [1].
  • For the dihydrochloride salt (this compound 2HCl), the compound can also be dissolved directly in water or PBS at concentrations of at least 56 mg/mL (174.3 mM) [2].
  • Aliquot and store the stock solution at -20°C to -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment

  • Culture HEK293 cells (or other relevant cell lines, such as MDA-MB-231 breast cancer cells) in appropriate media under standard conditions (37°C, 5% CO₂) [1] [3].
  • Seed cells at a desired density and allow them to adhere overnight.
  • The next day, treat cells with this compound across a concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the same dilution as the highest drug concentration) [1].
  • Incubation Time: For assessing H3R2me2a reduction (PRMT6 activity), incubate for 20 hours. For assessing Med12-Rme2a reduction (PRMT4 activity), incubate for 72 hours [1].

3. Sample Collection and Western Blot Analysis

  • Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration in the lysates to ensure equal loading.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and probe with the following primary antibodies:
    • Anti-H3R2me2a: To monitor inhibition of PRMT6 activity.
    • Anti-Med12-Rme2a: To monitor inhibition of PRMT4 activity. A study investigating the PRMT4-LSD1 axis used this mark to demonstrate CARM1 inhibition by this compound [3].
    • Anti-LSD1: A relevant downstream target; treatment with this compound has been shown to decrease LSD1 protein levels in a dose-dependent manner in MDA-MB-231 cells [3].
    • Loading Controls: Anti-β-Actin or Anti-GAPDH.
  • Incubate with appropriate HRP-conjugated secondary antibodies and develop using an ECL reagent.
  • Expected Result: A concentration-dependent decrease in the H3R2me2a, Med12-Rme2a, and LSD1 signals should be observed, with minimal change in loading controls [1] [3].
Visualizing the CARM1-USP7-LSD1 Pathway Targeted by this compound

This compound inhibits PRMT4/CARM1, which plays a key role in stabilizing the histone demethylase LSD1 in breast cancer. The following diagram illustrates this pathway and the point of inhibition by this compound [3].

carm1_pathway CARM1 CARM1 (PRMT4) LSD1_me LSD1 (Dimethylated at R838) CARM1->LSD1_me  Methylates LSD1 LSD1 (Unstable) LSD1->LSD1_me Degradation Proteasomal Degradation LSD1->Degradation Ubiquitination USP7 Deubiquitinase USP7 LSD1_me->USP7  Recruits LSD1_stable LSD1 (Stabilized) USP7->LSD1_stable  Deubiquitinates & Stabilizes Metastasis Promotes Invasion & Metastasis LSD1_stable->Metastasis This compound This compound Inhibitor This compound->CARM1  Inhibits

Diagram Title: CARM1-USP7-LSD1 Axis in Breast Cancer Metastasis

Pathway Description:

  • CARM1 Methylates LSD1: CARM1 dimethylates LSD1 at arginine 838 (R838), which serves as a molecular switch [3].
  • USP7 Recruitment and Stabilization: This methylation mark promotes the binding of the deubiquitinase USP7. USP7 then deubiquitinates LSD1, protecting it from proteasomal degradation and significantly increasing its stability [3].
  • Promotion of Metastasis: The stabilized LSD1 protein represses E-cadherin and activates vimentin transcription, which enhances the invasion and metastasis of breast cancer cells [3].
  • Inhibition by this compound: this compound potently inhibits CARM1's methyltransferase activity. This blockade prevents R838 methylation of LSD1, disrupting its interaction with USP7 and leading to LSD1 ubiquitination and degradation, thereby suppressing the metastatic cascade [3].

Important Notes for Researchers

  • For Research Use Only: this compound is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans [1] [2].
  • Confirmation of Specificity: Always include appropriate controls (e.g., genetic knockdown of PRMT4/PRMT6) to confirm that observed phenotypic effects are specifically due to the inhibition of these enzymes by this compound.
  • LSD1 as a Functional Readout: Monitoring LSD1 protein levels can serve as a robust downstream functional readout for effective cellular PRMT4/CARM1 inhibition by this compound, particularly in breast cancer models [3].

References

MS049 step-by-step guide

Author: Smolecule Technical Support Team. Date: February 2026

MS049 at a Glance

This compound is a dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is a cell-active tool compound used to investigate the biological roles and therapeutic potential of these enzymes [1] [2].

Quantitative Profile of this compound Inhibition The following table summarizes the primary biochemical and cellular inhibitory data for this compound.

Target Alternative Name Biochemical IC₅₀ Cellular IC₅₀ (in HEK293 cells)
PRMT4 CARM1 34 nM [1] [3] [4] 1.4 μM (Med12me2a reduction) [1]
PRMT6 - 43 nM [1] [3] [4] 0.97 μM (H3R2me2a reduction) [1]
PRMT8 - 1.6 μM [1] [5] Not determined

This compound demonstrates excellent selectivity, showing no significant inhibition against a broad panel of other epigenetic targets, including other PRMTs, histone methyltransferases (PKMTs), and demethylases (KDMs) at concentrations up to 10-50 μM [1] [3].

Detailed Protocol: Inhibition of PRMT6 in HEK293 Cells

This protocol details the method to evaluate this compound's cellular activity by monitoring the reduction of the histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) mark, a primary substrate of PRMT6 [1] [6].

Workflow Overview

The experimental workflow for this protocol is illustrated below:

Start Start: Cell Seeding (HEK293 cells) A Compound Treatment (this compound or DMSO vehicle) Start->A B Incubation 20 hours A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot Analysis (Probe for H3R2me2a) D->E F Data Analysis (Normalize to total protein) E->F End End: Determine IC₅₀ F->End

Step-by-Step Procedure
  • Cell Culture:

    • Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin [3] [5].
    • Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO [1]. Aliquot and store at -20°C or -80°C.
    • Seed HEK293 cells onto multi-well plates (e.g., 6-well or 12-well plates for Western blot) at an appropriate density (e.g., 3000 cells/well for 96-well format confluence assays) [1] [3].
    • Once cells have adhered, treat them with this compound at a range of concentrations (e.g., 0.1 μM, 1 μM, and 10 μM). Include a negative control (DMSO vehicle only) and a positive control if available (e.g., catalytically inactive PRMT6 mutant) [1].
    • Ensure the final concentration of DMSO is the same across all treatment groups (typically ≤0.5%).
  • Incubation:

    • Incubate the treated cells for 20 hours [1].
  • Cell Lysis and Protein Extraction:

    • After incubation, wash the cells with cold phosphate-buffered saline (PBS).
    • Lyse the cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Scrape the cells, collect the lysates, and centrifuge to remove cell debris.
  • Western Blot Analysis:

    • Determine the protein concentration of the supernatants using a standard assay (e.g., BCA).
    • Resolve equal amounts of total protein (e.g., 20-30 μg) by SDS-PAGE.
    • Transfer the proteins to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Probe the membrane with a primary antibody against H3R2me2a overnight at 4°C [1].
    • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using enhanced chemiluminescence (ECL) reagent.
    • Crucially, strip and re-probe the membrane with an antibody against total histone H3 or another housekeeping protein (e.g., β-Actin) to ensure equal loading.
  • Data Analysis:

    • Quantify the band intensities of H3R2me2a and the corresponding total protein.
    • Normalize the H3R2me2a signal to the total protein signal for each sample.
    • Express the normalized values as a percentage of the DMSO vehicle control.
    • Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value, which should be approximately 0.97 μM [1].

Additional Experimental Notes

  • Negative Control: For more rigorous chemical biology studies, it is recommended to use the inactive control compound MS049N, which is structurally similar but does not inhibit PRMT4/6 [6] [2]. This helps rule out off-target effects.
  • Cell Viability: Under these conditions (up to 50 μM for 96 hours), this compound has been shown to be non-toxic and does not affect the growth of HEK293 cells [1] [5].
  • In Vivo Considerations: The search results indicate that there is no reported animal in vivo data for this compound to date [4]. Its use is currently confined to in vitro research.

Key Considerations for Researchers

The following diagram outlines the logical relationship between this compound's mechanism of action and its key experimental applications:

MOA This compound Inhibits PRMT4/6 Activity App1 Application 1: Reduce H3R2me2a (PRMT6 substrate) MOA->App1 Cellular Phenotype App2 Application 2: Reduce Med12me2a (PRMT4 substrate) MOA->App2 Cellular Phenotype Outcome Outcome: Dissect biological functions of PRMT4/6 App1->Outcome App2->Outcome

  • Mechanism: this compound acts as a dual inhibitor, non-competitive with both the peptide substrate and the cofactor (SAM/SAH), and binds directly to the substrate-binding site of the enzymes [7] [6].
  • Key Applications: Researchers use this compound primarily to reduce specific methylation marks like H3R2me2a (for PRMT6) and Med12me2a (for PRMT4) in cells [1].
  • Ultimate Goal: The probe enables the dissection of the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6].

References

MS049 Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for MS049, which defines its potency and selectivity [1].

Parameter Value / Description
CAS Number 1502816-23-0 [1]
Molecular Weight 248.36 [1]
Primary Targets Potent, selective, cell-active dual inhibitor of PRMT4 (CARM1) and PRMT6 [1].
IC₅₀ for PRMT4 34 nM [1]
IC₅₀ for PRMT6 43 nM [1]
IC₅₀ for PRMT8 1600 nM (demonstrating selectivity over other PRMTs) [1]
Cellular IC₅₀ (HEK293) 0.97 μM (for reduction of H3R2me2a, a PRMT6-mediated mark) [1]
Cellular IC₅₀ (HEK293) 1.4 μM (for reduction of Med12-Rme2a, a PRMT4-mediated mark) [1]
Solubility ≥ 31 mg/mL in DMSO; ≥ 100 mg/mL in Water [1]

Experimental Protocol for Cell-Based Assays

While a tissue protocol is not specified, the established methodology for cell-based studies can serve as a foundational reference. The following protocol is adapted from general PRMT activity assays and specific this compound applications [1] [2].

1. Cell Culture and Plating

  • Culture appropriate cell lines (e.g., HEK293) in recommended media (e.g., DMEM with 10% FBS, penicillin, and streptomycin).
  • Plate cells at a recommended density (e.g., in 24-well tissue culture plates) and allow them to adhere.

2. Compound Preparation and Treatment

  • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture media should not exceed 0.1% [2].
  • Dilute the stock solution in pre-warmed culture media to the desired working concentration. Based on cellular IC₅₀ data, a concentration range of 0.1 μM to 10 μM is effective for inhibiting PRMT4/6 activity in HEK293 cells [1].
  • Remove the old media from the cells and replace it with the medium containing this compound or the vehicle control (DMSO).
  • Incubate the cells for a period sufficient to observe biomarker reduction. Literature shows effects can be measured after 20 hours (for H3R2me2a reduction via PRMT6) and 72 hours (for Med12-Rme2a reduction via PRMT4) [1].

3. Cell Lysis and Protein Extraction

  • After treatment, remove the media and wash the cells with PBS.
  • Lyse the cells using an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) supplemented with protease inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration using a standard assay (e.g., BCA assay).

4. Analysis of Inhibition Efficacy

  • The efficacy of this compound is typically analyzed by Western Blot to detect changes in methylation levels of specific biomarkers [1] [2].
  • For PRMT6 inhibition, probe for a reduction in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).
  • For PRMT4 (CARM1) inhibition, probe for a reduction in asymmetric dimethylation of Med12 (Med12-Rme2a).

The experimental workflow for this cell-based application is summarized in the following diagram:

G Start Start: Cell Culture & Plating Prep This compound Preparation (Stock in DMSO, dilute in media) Start->Prep Treat Treat Cells (0.1-10 µM, 20-72 hrs) Prep->Treat Lyse Cell Lysis and Protein Extraction Treat->Lyse WB Western Blot Analysis Lyse->WB Analyze1 Detect H3R2me2a (PRMT6 Inhibition) WB->Analyze1 Analyze2 Detect Med12-Rme2a (PRMT4/CARM1 Inhibition) WB->Analyze2

Key Considerations for Tissue Application

To adapt the use of this compound for tissue studies, here are critical factors to consider, as direct data is unavailable:

  • Tissue Penetration and Bioavailability: The physical-chemical properties of this compound (MW 248.36, solubility) suggest good potential for tissue penetration [1]. For in vivo studies, you would need to establish a formulation and dosing regimen (e.g., intraperitoneal injection) that achieves sufficient drug concentration in the target tissue.
  • Biomarker Validation in Tissue: Confirm that the cellular biomarkers H3R2me2a and Med12-Rme2a are relevant and detectable in your specific tissue model using techniques like Western blot or immunohistochemistry.
  • Context-Dependent Effects: Be aware that the biological role and essentiality of PRMT4 and PRMT6 can vary by tissue and cancer type. For instance, one study found that inhibiting PRMT4 alone did not significantly affect the growth of triple-negative breast cancer cells, whereas pan-inhibition of type I PRMTs did [3]. Preliminary experiments to validate the target relevance in your model are crucial.

Important Safety and Usage Note

This compound is labeled "For research use only" and is not for sale to patients or for use as a therapeutic agent [1].

References

Comprehensive Application Notes and Protocols for MS049: A Dual PRMT4/PRMT6 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MS049 and Its Biological Significance

This compound is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6, with half-maximal inhibitory concentrations (IC₅₀) of 34 nM and 43 nM, respectively [1]. This small molecule inhibitor represents a valuable chemical tool for investigating the biological functions of these enzymes in epigenetic regulation and their roles in disease pathogenesis, particularly in cancer. This compound was developed through structure-activity relationship (SAR) studies based on a fragment-like inhibitor of type I PRMTs, with systematic optimization of three key regions of the molecular scaffold to enhance potency and selectivity [2]. The discovery of this compound addressed a significant need in the chemical biology field for well-characterized inhibitors that can selectively target specific PRMT family members, enabling researchers to dissect the individual contributions of PRMT4 and PRMT6 to complex cellular processes.

Protein arginine methyltransferases catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) cofactor to arginine residues in both histone and non-histone proteins [3]. PRMTs are classified into three types based on their catalytic products: type I PRMTs (including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze asymmetric dimethylation of arginine residues; type II PRMTs (PRMT5 and PRMT9) mediate symmetric dimethylation; while PRMT7 is the sole type III enzyme, responsible only for monomethylation [3]. PRMT4 and PRMT6 have been implicated in various cancers, including breast, prostate, lung, and colorectal cancers, through their regulation of transcriptional activation, RNA processing, and DNA repair [2]. The excellent selectivity profile of this compound, which shows minimal activity against a broad range of other epigenetic regulators and non-epigenetic targets, makes it an ideal probe for investigating the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [1] [2].

Key Properties and Quantitative Profiling of this compound

Biochemical Characterization

Table 1: Biochemical Inhibition Profile of this compound

Target Common Name IC₅₀ (nM) Type of Inhibition Selectivity Over Other PRMTs
PRMT4 CARM1 34 ± 6 [1] Competitive with substrate [2] >290-fold selective over PRMT1, PRMT3, PRMT8 [2]
PRMT6 - 43 ± 5 [1] Competitive with substrate [2] >230-fold selective over PRMT1, PRMT3, PRMT8 [2]
PRMT8 - 1,600 ± 300 [1] Not fully characterized ~37-fold and ~47-fold less potent than for PRMT4/6 respectively

This compound demonstrates remarkable selectivity for PRMT4 and PRMT6 over other PRMTs and a broad range of epigenetic regulators. When tested at 50 µM concentration, this compound did not significantly inhibit any other methyltransferases, including protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), or demethylases at 10 µM [4]. Furthermore, this compound displayed no appreciable binding to methyllysine/methylarginine reader proteins in differential scanning fluorimetry (DSF) assays at 200 µM [1]. This exceptional selectivity profile establishes this compound as a high-quality chemical probe suitable for specifically investigating PRMT4 and PRMT6 biology without confounding off-target effects.

The molecular weight of this compound is 248.36 g/mol, with a chemical formula of C₁₅H₂₄N₂O [1]. The compound is supplied as a solid and is soluble in various solvents, including water (≥100 mg/mL or 402.64 mM), DMSO (≥31 mg/mL or 124.82 mM), and ethanol [1] [4]. For cellular assays, this compound is typically prepared as stock solutions in DMSO and diluted into aqueous buffers, with the final DMSO concentration kept low (generally <0.1%) to maintain cell viability. The compound features a methylated ethylenediamino group that serves as an arginine mimetic, forming direct and water-mediated hydrogen bonds with the substrate-binding pockets of PRMT4 and PRMT6 [2]. The benzylpiperidine moiety interacts with hydrophobic regions of the enzymes, contributing to the compound's potency and selectivity.

Cellular Activity and Phenotypic Effects

Table 2: Cellular Activity of this compound in HEK293 Cells

Cellular Readout Target Incubation Time IC₅₀ Concentrations Tested Experimental Method
H3R2me2a reduction PRMT6 20 hours 0.97 ± 0.05 µM [1] 0.1, 1, 10 µM [1] Western Blot [1]
Med12-Rme2a reduction PRMT4 72 hours 1.4 ± 0.1 µM [1] 0.1, 1, 10, 100 µM [1] Western Blot [1]
Cell growth - 96 hours No significant toxicity [1] 0, 1, 10, 50 µM [4] IncuCyte ZOOM live cell imaging [4]

In cellular assays, this compound effectively inhibits the methyltransferase activity of both PRMT4 and PRMT6, as demonstrated by reduction in specific histone marks and non-histone protein methylation. This compound treatment leads to a concentration-dependent reduction in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a primary mark catalyzed by PRMT6 [1]. Similarly, this compound reduces methylation of Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [1]. Importantly, this compound is not toxic to HEK293 cells and does not significantly affect cell growth at concentrations up to 50 µM during 96-hour treatment, supporting its utility for prolonged cellular studies [1] [4].

The cellular activity of this compound has been validated across multiple cell lines, including HEK293 and MT4 cells [1]. The differential incubation times required for observing maximal effects on different substrates (20 hours for H3R2me2a reduction versus 72 hours for Med12-Rme2a reduction) likely reflect the varying turnover rates of these methyl marks and their respective proteins [1]. This temporal dimension should be considered when designing experiments with this compound to ensure appropriate incubation periods are implemented based on the specific readouts of interest.

Experimental Protocols for this compound

Biochemical Assays for PRMT Inhibition

PRMT Biochemical Assay Protocol (Adapted from [1] [2])

Purpose: To measure direct inhibition of PRMT4 and PRMT6 enzymatic activity by this compound in cell-free systems.

Materials:

  • Recombinant human PRMT4 (full-length, residues 1-608) and PRMT6 proteins
  • This compound stock solution (10 mM in DMSO)
  • S-adenosyl-L-methionine (SAM), including ³H-labeled SAM for radioactive assays
  • Biotin-labeled histone H3 (1-25) peptide as substrate
  • Scintillation fluid or streptavidin-coated plates for detection

Procedure:

  • Prepare reaction buffer (typically 50 mM Tris-HCl, pH 8.0, with 50 mM NaCl)
  • Pre-incubate PRMT enzyme (10-50 nM) with this compound (serial dilutions from 10 µM to 1 nM) for 15-30 minutes at room temperature
  • Initiate reactions by adding SAM (0.5-5 µM, depending on Km) and biotin-labeled histone H3 peptide (1-10 µM)
  • Incubate reactions for 60-120 minutes at room temperature
  • For radioactive assays:
    • Terminate reactions by adding unlabeled SAM
    • Transfer to streptavidin-coated plates
    • Wash to remove unincorporated ³H-SAM
    • Measure bound radioactivity by scintillation counting
  • For non-radioactive assays:
    • Use specific antibodies against methylated substrates (e.g., H3R2me2a, H3R17me2a)
    • Detect using ELISA-based methods
  • Calculate IC₅₀ values using non-linear regression analysis of inhibition curves

Key Considerations: Biochemical assays with this compound should be performed at substrate and cofactor concentrations equal to the respective Km values for each enzyme to obtain accurate IC₅₀ measurements [2]. This compound demonstrates competitive inhibition with respect to the peptide substrate and non-competitive inhibition with respect to SAM [2]. The compound shows time-independent inhibition in biochemical assays, distinguishing it from some allosteric PRMT inhibitors that exhibit time-dependent behavior [5].

Cellular Target Engagement and Functional Assays

Cellular Target Engagement Protocol (Adapted from [1] [4])

Purpose: To demonstrate cellular activity of this compound through reduction of specific methylation marks.

Materials:

  • HEK293 cells (or other relevant cell lines)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture media (DMEM supplemented with 10% FBS, penicillin/streptomycin)
  • Lysis buffer (RIPA buffer with protease inhibitors)
  • Antibodies: anti-H3R2me2a, anti-Med12-Rme2a, appropriate HRP-conjugated secondary antibodies

Procedure:

  • Seed HEK293 cells in 6-well plates at 2-3 × 10⁵ cells per well and allow to adhere overnight
  • Treat cells with this compound at concentrations ranging from 0.1-100 µM for specified durations:
    • For PRMT6 inhibition assessment: 20 hours incubation
    • For PRMT4 inhibition assessment: 72 hours incubation
  • Include DMSO-only treated cells as negative controls
  • After treatment, wash cells with PBS and lyse in RIPA buffer
  • Quantify protein concentration using BCA assay
  • Separate proteins by SDS-PAGE (15-30 µg per lane) and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C:
    • Anti-H3R2me2a (1:1,000) for PRMT6 inhibition
    • Anti-Med12-Rme2a (1:1,000) for PRMT4 inhibition
  • Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5,000) for 1 hour at room temperature
  • Detect using enhanced chemiluminescence substrate and image with appropriate system
  • Quantify band intensities using image analysis software and calculate IC₅₀ values

Key Considerations: The cellular potency of this compound (IC₅₀ ≈ 1 µM) is approximately 30-fold lower than its biochemical potency, which is typical for enzyme inhibitors due to factors including cell permeability, efflux mechanisms, and intracellular compound distribution [1]. For assessment of histone marks, acid extraction of histones may provide cleaner results than whole cell lysates. Always include loading controls (e.g., total histone H3 for H3R2me2a, total Med12 for Med12-Rme2a) to ensure equal protein loading and specific effects.

Signaling Pathways and Experimental Workflows

PRMT-Mediated Epigenetic Signaling Pathway

The following diagram illustrates the molecular mechanisms of PRMT4 and PRMT6 inhibition by this compound and the consequent cellular effects:

G SAM S-adenosylmethionine (SAM) PRMT4 PRMT4/CARM1 SAM->PRMT4 Cofactor PRMT6 PRMT6 SAM->PRMT6 Cofactor Substrate Protein Substrates (Histones, Med12, etc.) Substrate->PRMT4 Substrate Substrate->PRMT6 Substrate Methylated Methylated Proteins PRMT4->Methylated Methylation PRMT6->Methylated Methylation This compound This compound Inhibitor This compound->PRMT4 Inhibits This compound->PRMT6 Inhibits Cellular Cellular Effects • Altered gene expression • Changes in RNA processing • Impaired DNA repair Methylated->Cellular Regulates

Diagram 1: Mechanism of Action of this compound in Inhibiting PRMT4 and PRMT6 Signaling. This compound binds to the substrate binding pockets of PRMT4 and PRMT6, competing with endogenous protein substrates and preventing their methylation. This inhibition leads to reduced methylation of histone (H3R2) and non-histone (Med12) targets, ultimately affecting downstream cellular processes including gene expression, RNA metabolism, and DNA damage response [1] [3] [2].

The diagram illustrates how this compound specifically targets the substrate-binding pockets of PRMT4 and PRMT6, preventing the transfer of methyl groups from SAM to arginine residues on protein substrates. This inhibition results in reduced methylation of key cellular targets, including histone H3 at arginine 2 (catalyzed primarily by PRMT6) and Med12 (methylated by PRMT4) [1]. The reduction in these methylation marks disrupts normal epigenetic signaling, leading to alterations in gene expression patterns and cellular functions that contribute to the phenotypic effects observed with this compound treatment.

Experimental Workflow for Cellular Studies

Standard Experimental Workflow for this compound Cellular Studies:

  • Cell Seeding and Treatment:

    • Seed appropriate cell lines (HEK293, cancer cell lines) in multi-well plates
    • Allow cells to adhere overnight (12-24 hours)
    • Treat with this compound across concentration range (0.1-100 µM) for specified durations
  • Incubation Time Optimization:

    • For assessment of PRMT6 inhibition: 20-hour incubation recommended for H3R2me2a reduction
    • For assessment of PRMT4 inhibition: 72-hour incubation recommended for Med12-Rme2a reduction
    • For phenotypic assays (proliferation, gene expression): 24-96 hour incubations typically used
  • Sample Collection and Analysis:

    • Harvest cells for protein analysis (western blot), RNA analysis (qPCR, RNA-seq), or functional assays
    • Include appropriate controls (DMSO vehicle, negative controls when available)
  • Data Interpretation:

    • Compare methylation levels in treated vs. untreated cells
    • Correlate methylation changes with phenotypic effects
    • Use this compound negative control (MS049N) when available to confirm on-target effects [2]

Applications and Research Utility

This compound serves as a valuable chemical biology tool for dissecting the specific biological functions of PRMT4 and PRMT6 in various cellular contexts. Its research applications include:

  • Epigenetic Mechanism Studies: this compound enables investigation of arginine methylation in chromatin regulation, gene expression, and nuclear receptor signaling [3] [2]. The compound has been used to demonstrate the synergistic relationship between PRMT4 and PRMT6 in stimulating estrogen receptor alpha-dependent transcription [2].

  • Cancer Biology Research: Given the overexpression of PRMT4 and PRMT6 in various cancers, this compound provides a means to test therapeutic hypotheses targeting these enzymes [2]. Interestingly, while pan-type I PRMT inhibitors like MS023 show anti-proliferative effects in clear cell renal cell carcinoma models, this compound does not significantly impact proliferation in these models, suggesting context-dependent functions of different PRMT family members [6].

  • RNA Metabolism Studies: PRMTs methylate numerous RNA-binding proteins and play important roles in RNA processing, splicing, and metabolism [3] [6]. This compound can be used to investigate the contribution of PRMT4 and PRMT6 to these processes without confounding inhibition of other type I PRMTs.

  • Functional Redundancy Assessment: The dual inhibitory profile of this compound makes it particularly useful for studying situations where PRMT4 and PRMT6 exhibit overlapping functions or substrate specificity, such as in the dimethylation of H3R42 [2].

When using this compound in biological studies, researchers should consider including appropriate control compounds to validate target-specific effects. MS049N, a structurally similar but inactive analog, serves as an excellent negative control to rule out off-target effects [2]. Additionally, using this compound in combination with inhibitors targeting other PRMT family members can help elucidate functional relationships and compensatory mechanisms within the PRMT network.

References

MS049 Chemical Probe Overview

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4/CARM1 and PRMT6). It is a valuable chemical tool for probing the biological functions and dysregulation of these enzymes in disease contexts, such as cancer [1] [2]. A key component of its use is the negative control, MS049N, which is a structurally similar but inactive compound used to confirm that observed effects are due to specific PRMT4/6 inhibition [1] [2].

The table below summarizes its core biochemical and physical properties:

Property Value
Molecular Weight 248.36 g/mol (freebase) [3] [1]
Molecular Formula C₁₅H₂₄N₂O [3] [1]
CAS Number (freebase) 1502816-23-0 [3] [1]
CAS Number (dihydrochloride) 2095432-59-8 [4]
IUPAC Name 1-((2-(methylamino)ethyl)-4-(benzyloxy)piperidine [1]
Solubility (DMSO) ≥ 31 mg/mL (124.82 mM) [3]

Biological Activity & Experimental Data

The potency and selectivity of this compound are characterized in the following tables.

Table 1: Inhibitory Activity (IC₅₀) This table shows the concentration required to inhibit half of the enzyme activity in biochemical assays [3] [2].

Target IC₅₀ (nM)
PRMT4 34 nM
PRMT6 43 nM
PRMT8 1,600 nM

Table 2: Cellular Activity (IC₅₀) This table shows the concentration required to reduce specific methylation marks in HEK293 cells, demonstrating its cell-based activity [3] [2].

Cellular Readout Cell Line Incubation Time IC₅₀
Reduction of H3R2me2a mark HEK293 20 hours 0.97 ± 0.05 μM
Reduction of Med12-Rme2a mark HEK293 72 hours 1.4 ± 0.1 μM

Detailed Experimental Protocols

Here are the methodologies for key cellular experiments, as described in the primary literature [3] [2] [4].

Western Blot Analysis: H3R2me2a Reduction

  • Cell Line: HEK293 cells.
  • Procedure: Treat cells with this compound across a concentration range (e.g., 0.1 μM, 1 μM, 10 μM) for 20 hours.
  • Analysis: Harvest cells and perform Western blot analysis using an antibody specific for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).
  • Expected Outcome: A concentration-dependent reduction in the H3R2me2a signal.

Western Blot Analysis: Med12-Rme2a Reduction

  • Cell Line: HEK293 cells.
  • Procedure: Treat cells with this compound across a concentration range (e.g., 0.1 μM, 1 μM, 10 μM, 100 μM) for 72 hours.
  • Analysis: Perform Western blot analysis on cell lysates using an antibody against asymmetrically dimethylated Med12 (Med12-Rme2a).
  • Expected Outcome: A concentration-dependent reduction in the Med12-Rme2a signal.

Potential Experimental Issues & Solutions

While direct troubleshooting data for this compound is limited, here are common issues in chemical probe experiments and general solutions.

  • Problem: Lack of Observed Effect in Cellular Assays

    • Possible Cause: The compound may not be sufficiently soluble or stable in the culture medium.
    • Solution: Review the solubility data and recommended stock solution preparation methods. Ensure the compound is dissolved in a suitable solvent like DMSO and that the final DMSO concentration in cell culture is well-tolerated (typically ≤0.1%). Use the freshly prepared solution [3] [4].
  • Problem: Off-target or Non-specific Effects

    • Possible Cause: The observed phenotype might not be specifically due to PRMT4/6 inhibition.
    • Solution: Always include the negative control compound MS049N in parallel experiments. A true specific effect should be present with this compound but absent with MS049N [1] [2].
  • Problem: High Background in Assays

    • Possible Cause: Incomplete understanding of the methylation baseline or antibody non-specificity in Western blots.
    • Solution: Optimize antibody concentrations and include appropriate controls (e.g., untreated cells, cells with knocked-down PRMT4/6) to validate the assay signal.

This compound Mechanism and Workflow

The following diagram illustrates the cellular mechanism of this compound and a generalized experimental workflow.

G cluster_mechanism Biological Mechanism PRMTs PRMT4/PRMT6 Activity Substrate Substrate Protein (e.g., Histone H3, Med12) PRMTs->Substrate InhibitedPRMTs Inhibited PRMT4/PRMT6 MethylatedSubstrate Methylated Substrate (e.g., H3R2me2a, Med12me2a) Substrate->MethylatedSubstrate ReducedMethylation Reduced Methylation Mark Substrate->ReducedMethylation This compound This compound Treatment This compound->PRMTs Inhibits InhibitedPRMTs->Substrate ExperimentalStart Start Experiment CellTreatment Cell Treatment with This compound or MS049N ExperimentalStart->CellTreatment Assay Analysis (e.g., Western Blot) CellTreatment->Assay Data Data Interpretation Assay->Data

This compound inhibits PRMTs, reducing substrate methylation in cells, with a standard experimental workflow for validation.

Advice for Further Troubleshooting

Since public troubleshooting guides for this compound are limited, here are suggestions for finding more support:

  • Contact Suppliers: Reach out to the technical support teams of commercial suppliers like MedChemExpress or InvivoChem for specific product-related issues [3] [4].
  • Consult Literature: Deeply analyze the primary research paper and any subsequent studies that cite it for detailed experimental conditions and potential caveats [2].
  • Scientific Communities: Engage with specialized research forums or communities focused on epigenetics or chemical biology.

References

solving MS049 staining issues

Author: Smolecule Technical Support Team. Date: February 2026

MS049 Technical Profile

This compound is a chemical probe targeting protein arginine methyltransferases (PRMTs). The table below summarizes its key characteristics as presented in the chemical probe collection resource [1].

Property Specification
Primary Target PRMT4 (CARM1) & PRMT6 [1]
In vitro IC₅₀ 44 nM (PRMT4), 63 nM (PRMT6) [1]
Cellular IC₅₀ 1.4 µM (PRMT4), 970 nM (PRMT6) [1]
Key Cellular Readout Reduction of H3R2me2a (for PRMT6) and Med12me2a (for PRMT4) [1]
Recommended Control MS049N (inactive analog) [1]

Troubleshooting Guide for this compound Experiments

Here are solutions to common issues you might encounter when using this compound.

Problem Possible Cause Solution
Weak or No Expected Effect Inactive antibody; masked epitope [2]. Validate antibody for specific application (IHC, WB); run positive controls [2].
Insufficient antibody penetration [2]. Add a permeabilizing agent (e.g., Triton X-100) to buffers [2].
Protein not present or insufficiently expressed [2]. Run a positive control to confirm target presence; use higher antibody concentration [2].
High Background Staining Primary antibody concentration too high [2]. Titrate antibody to find optimal concentration [2].
Non-specific binding by secondary antibody [2]. Include a no-primary-antibody control; use pre-adsorbed secondary antibodies [2].
Inadequate blocking [2]. Increase blocking incubation time or change blocking reagent (e.g., 10% normal serum, 1-5% BSA) [2].
Nonspecific Staining Inadequate washing [2]. Increase wash time and number of wash steps [2].
Section dried out [2]. Ensure tissue sections remain covered in liquid at all times [2].
Contaminated antibody [2]. Use affinity-purified, high-quality antibodies [2].

Experimental Protocol & Validation

This section outlines a cited methodology for using this compound in a cellular differentiation context and its validation.

  • Experimental Context: A high-throughput screen identified PRMT type 1 inhibition as a potent inducer of colon cancer cell (HT-29) differentiation. In this screen, this compound was tested but was unable to induce a differentiated phenotype, helping to validate that the observed effect from the probe MS023 was specifically due to PRMT1 inhibition [3].
  • Cell Line: Human colon cancer cell line HT-29 [3].
  • Key Readouts: Alkaline phosphatase (ALP) activity (differentiation marker) and cell proliferation/growth inhibition [3].

Experimental Workflow Diagram

The diagram below visualizes the key steps and decision points in the experimental protocol used to validate this compound.

G This compound Experimental Validation Workflow start Start seed_cells Seed HT-29 Cells start->seed_cells treat Treat with this compound or Control (MS049N) seed_cells->treat incubate Incubate (5 Days) treat->incubate assay Perform CDP/CTG Assay incubate->assay measure_alp Measure ALP Activity assay->measure_alp measure_cell Measure Cell Viability (CellTiter-Glo) assay->measure_cell analyze Analyze Data measure_alp->analyze measure_cell->analyze result Differentiated Phenotype Induced? analyze->result negative Negative Result Confirms Specificity result->negative No Expected positive Phenotype Observed (Not Expected) result->positive Yes end End negative->end positive->end

Tips for Further Investigation

  • Confirm Specificity: Always use the recommended inactive control compound, MS049N, to distinguish target-specific effects from non-specific or off-target activities [1].
  • Explore Related Compounds: The epigenetic probe collection includes other PRMT inhibitors. For example, if your research involves PRMT1, the probe MS023 has shown potent differentiation effects in colon cancer models [3].
  • Validate Your Assays: The high-content screening strategy described can be a powerful tool for directly evaluating the effect of compounds like this compound on multiple histone marks in cells [4].

References

MS049 protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

MS049 Technical Profile

This compound is a potent, selective, and cell-active dual inhibitor of the protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6 [1] [2].

| Parameter | Details | | :--- | :--- | | Molecular Weight | 321.29 [1] | | CAS No. | 2095432-59-8 [1] | | Targets & Potency (IC₅₀) | PRMT4 (CARM1): 34 nM | PRMT6: 43 nM [1] | | Selectivity | Excellent selectivity over a broad panel of other epigenetic and non-epigenetic targets, including other methyltransferases, demethylases, and reader proteins [1] [2]. | | Primary Mechanism | Inhibits methyltransferase activity, reducing levels of specific methylation marks like H3R2me2a (via PRMT6) and Med12me2a (via PRMT4/CARM1) in cells [1]. |

Basic In Vitro Experimental Guidelines

The table below summarizes the key parameters for using this compound in cell-based assays, as found in the literature.

Parameter Protocol Description
Cell Line Example HEK293 cells [1]
Typical Concentrations 1 μM, 10 μM, and 50 μM [1]
Incubation Time 96 hours [1]
Solvent for Stock Solution DMSO (56 mg/mL, which is ~174 mM) [1]
Key Cellular Readout Reduction in methylation marks (e.g., H3R2me2a, Med12me2a) measured via Western Blot or other immunodetection methods [1].

The following diagram illustrates the core mechanism of action of this compound and a basic workflow for an in vitro experiment.

G PRMT4 PRMT4 Methylation_Marks H3R2me2a, Med12me2a PRMT4->Methylation_Marks Catalyzes PRMT6 PRMT6 PRMT6->Methylation_Marks Catalyzes This compound This compound This compound->PRMT4 Inhibits This compound->PRMT6 Inhibits Assay_Readout Detection (e.g., Western Blot) Methylation_Marks->Assay_Readout Reduced Levels

Frequently Asked Questions

Q1: What is the recommended solvent for preparing this compound stock solutions? this compound has good solubility in DMSO, water, and ethanol. For a stock solution, you can dissolve it in DMSO at a concentration of 56 mg/mL (approximately 174 mM) [1].

Q2: Has a negative control for this compound been developed? Yes, the research group that developed this compound also published a compound known as MS049N. This negative control is structurally similar but inactive in both biochemical and cellular assays, making it a valuable tool for confirming that observed effects are due to specific PRMT4/6 inhibition [2].

Q3: What are the key biological functions of the primary targets of this compound?

  • PRMT4/CARM1: This enzyme is a multifaceted regulator. It acts as a transcriptional coactivator, influences RNA processing, metabolism, and organelle dynamics. Its dysregulation is implicated in several cancers [3] [4].
  • PRMT6: It methylates histone H3 at arginine 2 (H3R2me2a), which is generally a repressive mark. It is also overexpressed in various cancers and plays a role in transcriptional regulation [2].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of effect in cellular assays Low cellular potency or poor compound stability. Ensure you are using a sufficiently high concentration (e.g., 10-50 μM) and verify the reduction of methylation marks (like H3R2me2a) as a positive control for target engagement [1].
Precipitate in stock solution Over-concentration or solvent evaporation. Confirm stock concentration is within the soluble range (56 mg/mL in DMSO). Gently warm and vortex the solution to re-dissolve. Aliquot to avoid freeze-thaw cycles.
High background or non-specific effects in assay Off-target inhibition. Leverage the published high selectivity of this compound [1] [2]. Use the available negative control compound, MS049N, to distinguish specific effects from assay artifacts [2].

Seeking Further Information

The information available in the public domain is foundational. For more advanced and application-specific protocols, I suggest you:

  • Contact the Manufacturer: Suppliers like Selleck Chemicals often provide detailed, lot-specific technical data sheets and advanced protocols upon request.
  • Consult Literature: Search for recent scientific papers that use this compound in their methods sections, as they will contain validated, peer-reviewed protocols for specific applications.

References

MS049 Key Specifications & Handling

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, the table below summarizes the core information you need for handling MS049.

Property Specification
Targets PRMT4 (CARM1) & PRMT6 [1] [2]
IC₅₀ Values PRMT4: 34 nM; PRMT6: 43 nM (cell-free assays) [1] [2]
Primary Mechanism Potent and selective inhibition of PRMT4 and PRMT6 methyltransferase activity [1] [2]
Solubility DMSO: 56 mg/mL (174.3 mM); Water: 56 mg/mL; Ethanol: 50 mg/mL [1]
Storage Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]

Frequently Asked Questions (FAQs)

Here are answers to some anticipated common questions based on its profile.

Q1: What is the recommended solvent and how do I prepare a stock solution of this compound? this compound has good solubility in DMSO, water, and ethanol [1]. For a typical stock solution:

  • Dissolve the compound in DMSO to make a concentrated stock, for example, 10-50 mM.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C for long-term stability [1].

Q2: I am not seeing the expected inhibitory effect in my cellular assay. What could be wrong? A lack of effect could be due to several factors:

  • Cellular Permeability: While this compound is reported to be cell-active, verify that it is entering your specific cell type effectively [1] [2].
  • Incubation Time: Ensure the cells are exposed to the inhibitor for a sufficient duration. Published protocols often use incubation times of 20 to 96 hours to observe a functional decrease in methylation marks like H3R2me2a [1] [2].
  • Pre-existing Biological Context: Be aware that the cellular response can vary. One study noted that the antitumor effect of a related PRMT inhibitor was more pronounced in cells that already had a elevated pre-existing interferon response signature [3]. The baseline biology of your model system matters.

Q3: How selective is this compound? Could my results be due to off-target effects? this compound has been demonstrated to be highly selective for PRMT4 and PRMT6 over a broad panel of other epigenetic targets, including other PRMTs, PKMTs, and DNMTs [1] [2]. However, for any critical experiment, it is good practice to include appropriate controls to rule out off-target effects.

Q4: Are there any noted stability issues or common pitfalls when working with this compound? The search results do not list specific stability pitfalls. However, you should always follow general best practices:

  • Storage: Adhere to the recommended storage conditions. The powder is stable at -20°C for several years, but solutions have a shorter shelf life [1].
  • Handling: Protect the compound from light and moisture to maintain its integrity.
  • Formulation for In Vivo Studies: If using in animal models, follow recommended in vivo formulations, such as suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) [1].

Experimental Workflow & Troubleshooting

For a visual guide to setting up and troubleshooting a cell-based assay with this compound, the following diagram outlines the key steps and decision points.

G cluster_prep Experiment Setup cluster_troubleshoot Troubleshooting Pathway Start Start this compound Cell Assay Prep Prepare this compound Stock Start->Prep Dose Select Dose Range (Common: 0.1 - 50 µM) Prep->Dose Time Determine Incubation Time (e.g., 20 - 96 hours) Dose->Time Run Run Experiment Time->Run Problem Problem: No Expected Effect Q1 Check Stock Solution & Working Concentration? Problem->Q1 Q2 Verify Cellular Uptake & Incubation Time? Q1->Q2 Q3 Confirm Target Engagement (e.g., Western Blot for H3R2me2a) Q2->Q3 Q4 Assess Biological Context (e.g., Baseline Pathway Activity) Q3->Q4 Result Analyze Results Run->Result Result->Problem If Issue

Seeking Further Support

The search results indicate that this compound is a research-grade compound, and detailed public troubleshooting guides for routine lab issues are scarce.

  • Contact the Manufacturer: For specific technical issues, the most reliable source of information is the manufacturer or official supplier (e.g., InvivoChem [1] or Selleck Chemicals [2]). They can provide detailed product-specific protocols and handling advice.
  • Consult Related Literature: Review the experimental sections of papers that have successfully used this compound [1] [2] [4]. They often contain critical details about cell culture conditions, assay protocols, and validation methods that can be adapted for your work.

References

MS049 Basics: A Researcher's Overview

Author: Smolecule Technical Support Team. Date: February 2026

What is MS049? this compound is a potent, selective, and cell-active dual inhibitor of the protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6 [1] [2]. It is used as a chemical probe in basic research to investigate the biological roles of these enzymes [1].

What is the primary biological function of PRMT4 and PRMT6? PRMT4 and PRMT6 are Type I protein arginine methyltransferases. They catalyze the transfer of methyl groups to arginine residues in target proteins, which is a key post-translational modification involved in regulating transcriptional processes [3]. In the context of cancer, dysregulated activity of these enzymes has been linked to tumor initiation and progression [3].

Quantitative Data and Biochemical Properties

To ensure your experiments are designed with precise parameters, here is a summary of the key quantitative data for this compound.

Table 1: Inhibitory Activity (IC50) of this compound [1] [2]

Target IC50 (nM) Assay Description
PRMT4 34 Inhibition of human full-length PRMT1 methyltransferase activity in a cell-free assay.
PRMT6 43 Inhibition of human full-length PRMT6 methyltransferase activity in a cell-free assay.
PRMT8 1600 Demonstrates selectivity over the related family member PRMT8.

Table 2: Cellular Activity and Physicochemical Properties [1] [2]

Parameter Value Description / Condition
Cellular IC50 (H3R2me2a) 0.97 ± 0.05 μM Reduction of histone H3 asymmetric dimethylation at arginine 2 (H3R2me2a) in HEK293 cells after 20 hours.
Cellular IC50 (Med12-Rme2a) 1.4 ± 0.1 μM Reduction of Med12 protein asymmetric dimethylation in HEK293 cells after 72 hours.
Molecular Weight 248.36 g/mol (free base) / 321.29 g/mol (2HCl salt) -
CAS Number 1502816-23-0 (free base) / 2095432-59-8 (2HCl salt) -
Solubility (DMSO) ≥ 31 mg/mL (124.82 mM) Hygroscopic, use newly opened DMSO.
Solubility (Water) ≥ 100 mg/mL (402.64 mM) For the free base.

Experimental Protocols and Workflow

How do I validate target engagement in cells? The following western blot protocol is a standard method for confirming that this compound is effectively inhibiting PRMT4 and PRMT6 in your cellular models [1] [2].

Protocol 1: Assessing Inhibition of PRMT6 via H3R2me2a Mark Reduction

  • Cell Line: HEK293 cells.
  • Compound Treatment: Treat cells with this compound at a concentration range of 0.1 to 10 μM.
  • Incubation Time: 20 hours.
  • Key Analytical Method: Western Blot analysis to detect and quantify levels of H3R2me2a.
  • Expected Outcome: A concentration-dependent reduction in the H3R2me2a signal, with an approximate IC50 of 0.97 μM [1] [2].

Protocol 2: Assessing Inhibition of PRMT4 via Med12-Rme2a Mark Reduction

  • Cell Line: HEK293 cells.
  • Compound Treatment: Treat cells with this compound at a concentration range of 0.1 to 100 μM.
  • Incubation Time: 72 hours.
  • Key Analytical Method: Western Blot analysis to detect and quantify levels of asymmetric arginine dimethylation of Med12 (Med12-Rme2a).
  • Expected Outcome: A concentration-dependent reduction in Med12-Rme2a signal, with an approximate IC50 of 1.4 μM [1] [2].

The following diagram illustrates the logical workflow of these key cell-based experiments.

G Start Start Experiment Plate Plate HEK293 Cells Start->Plate Treat Treat with this compound Plate->Treat Incubate1 Incubate for 20 hrs Treat->Incubate1 For PRMT6 Assay Incubate2 Incubate for 72 hrs Treat->Incubate2 For PRMT4 Assay Harvest1 Harvest Cells Incubate1->Harvest1 WB1 Western Blot: Probe for H3R2me2a Harvest1->WB1 Result1 Result: PRMT6 Inhibition Data WB1->Result1 Harvest2 Harvest Cells Incubate2->Harvest2 WB2 Western Blot: Probe for Med12-Rme2a Harvest2->WB2 Result2 Result: PRMT4 Inhibition Data WB2->Result2

Cellular Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of PRMT4 and PRMT6. The diagram below illustrates the cellular process that this compound disrupts.

G PRMT4 PRMT4 Methylation Arginine Methylation (e.g., H3R2me2a, Med12me2a) PRMT4->Methylation Catalyzes PRMT6 PRMT6 PRMT6->Methylation Catalyzes SAM S-adenosylmethionine (SAM) SAM->Methylation Methyl Donor Substrate Target Protein (e.g., Histone H3) Substrate->Methylation Transcription Altered Gene Transcription Methylation->Transcription inhibitor this compound InhibitorBinds to PRMT4/6 inhibitor->PRMT4 Inhibits inhibitor->PRMT6 Inhibits

Troubleshooting Common Experimental Issues

Problem 1: Lack of expected effect on methylation marks in cells.

  • Potential Cause: The cellular activity IC50 is in the micromolar range (0.97-1.4 μM), even though the biochemical IC50 is nanomolar. The compound concentration or exposure time might be insufficient.
  • Solution:
    • Confirm Concentration: Perform a dose-response experiment ranging from 0.5 μM to 10 μM.
    • Verify Exposure Time: Ensure treatment duration is adequate (20 hours for H3R2me2a; 72 hours for Med12-Rme2a). For slower-turnover proteins, longer incubation may be needed.
    • Check Solubility & Stability: Ensure this compound is freshly prepared in DMSO and that the final DMSO concentration in cell culture media is well-tolerated (typically ≤0.1%).

Problem 2: High cytotoxicity or off-target effects.

  • Potential Cause: Although this compound is reported as non-toxic and does not affect HEK293 cell growth at effective concentrations [1], toxicity can vary by cell type. Specificity should be confirmed.
  • Solution:
    • Profile Selectivity: The compound is highly selective for PRMT4/6 over a broad panel of other epigenetic targets (PKMTs, KDMs, other PRMTs) [1] [2]. However, always include appropriate controls.
    • Titrate Compound: Use the lowest effective concentration. Set up a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to distinguish specific inhibition from general toxicity.
    • Use Validated Protocols: Follow the established protocols and reconstitution guidelines provided by commercial suppliers [2].

Problem 3: Low aqueous solubility for in-vivo studies.

  • Solution: For animal studies, the dihydrochloride salt (this compound 2HCl) offers improved water solubility (≥56 mg/mL) [2]. The provided in-vivo formulation recipes can be used to prepare clear solutions for injection [2].

References

MS049 Background & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent and selective dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is widely used as a chemical probe in research to study the biological roles of these enzymes [1] [2] [3].

The table below summarizes key quantitative data for this compound:

Property Description / Value
Targets PRMT4 & PRMT6 [1] [2] [3]
IC₅₀ (PRMT4) 34 nM [1] [2]
IC₅₀ (PRMT6) 43 nM [1] [2]
Selectivity >300-fold selective over PRMT1 and PRMT3; >30-fold selective over PRMT8. Shows no inhibition against PRMT5 and PRMT7 [1].
Cellular Activity Reduces H3R2me2a mark (IC₅₀ = 0.97 µM) and Med12 asymmetric dimethylation (IC₅₀ = 1.4 µM) in HEK293 cells [2].
Molecular Weight 321.3 (dihydrochloride salt) [1]
Solubility Soluble in DMSO, Ethanol, and Water (e.g., 56 mg/mL or 174.3 mM in DMSO) [2]
Storage Store as a solid at -20°C; solutions should be used soon after preparation [1] [2].

Experimental Protocols

While complete step-by-step protocols were not available, the search results describe several standard experimental approaches used with this compound.

  • In-Cell Western Blot Analysis: To assess target engagement and functional activity, you can treat cells (e.g., HEK293 cells) with this compound and measure the reduction of specific histone marks via Western blot.

    • Cell Line: HEK293 cells.
    • Treatment: Incubate cells with this compound at concentrations ranging from 0.1 µM to 100 µM.
    • Duration: 20 hours to observe reduction of the H3R2me2a mark, or 72 hours to observe reduction in asymmetric dimethylation of the non-histone substrate Med12 [2].
    • Outcome Measure: Quantification of band intensity to determine IC₅₀ values in a cellular context [2].
  • Cell Viability/Proliferation Assays: this compound has been used in chemical screens to identify epigenetic dependencies in cancer cells.

    • Method: Use live-cell imaging platforms (like Incucyte) or luminescent cell viability assays (like CellTiter-Glo) to monitor cell confluence or viability over time (e.g., 5-6 days).
    • Application: This approach was used in triple-negative breast cancer (TNBC) cell lines to identify sensitivity to type I PRMT inhibition, where MS023 (an inhibitor of multiple type I PRMTs) showed efficacy, but this compound (specific for PRMT4/6) did not significantly affect proliferation, helping to pinpoint PRMT1 as the key target in that context [4].

Troubleshooting & FAQs

Although direct troubleshooting data for this compound is unavailable, here is general guidance for common challenges when working with chemical probes.

  • Q1: The biological effect of this compound is absent or weaker than expected in my cellular model.

    • Verification of Target Engagement: First, confirm that the compound is working as intended in your system. Use the Western blot protocol described above to check for a reduction in known methylation marks like H3R2me2a. This will help you distinguish between a compound failure and a genuine biological result in your model [2].
    • Check Cellular Context: The effect of epigenetic inhibitors can be highly dependent on the cellular context. Research indicates that the antitumor effects of broader PRMT inhibition can be linked to a pre-existing interferon response signature in certain cell types [4]. The efficacy of this compound may similarly depend on the genetic background of your cell model.
  • Q2: How should I prepare and store stock solutions of this compound to ensure stability?

    • Storage: For long-term storage, keep the powder at -20°C. Prepare stock solutions in a suitable solvent like DMSO at a relatively high concentration (e.g., 10-50 mM).
    • Stability: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store the aliquots at -80°C for up to 6 months, or at -20°C for 1 month [2].

Mechanism of Action & Experimental Workflow

The following diagram illustrates the established mechanism of this compound and a general workflow for its use in cellular experiments.

This compound This compound PRMT4 PRMT4 This compound->PRMT4 Inhibits PRMT6 PRMT6 This compound->PRMT6 Inhibits HistoneMarks Reduced H3R2me2a PRMT4->HistoneMarks Reduced Activity NonHistoneMarks Reduced Med12 Rme2a PRMT4->NonHistoneMarks Reduced Activity PRMT6->HistoneMarks Reduced Activity DownstreamEffects Altered Gene Expression & Splicing HistoneMarks->DownstreamEffects NonHistoneMarks->DownstreamEffects Analysis Analysis DownstreamEffects->Analysis Start Start Start->this compound

References

MS049 Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of MS049 as reported in the scientific literature.

Attribute Description
Targets PRMT4 (CARM1) & PRMT6 [1] [2] [3]
Inhibitor Type Potent, selective, cell-active dual inhibitor [2]
Biochemical IC₅₀ PRMT4: 34 nM; PRMT6: 43 nM [1] [3] [4]
Selectivity Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1 and PRMT3) and a broad range of other epigenetic and non-epigenetic targets [2] [3] [4]
Key Cellular Effects Reduces H3R2me2a and Med12-Rme2a marks in HEK293 cells [3] [4]
Negative Control MS049N is available for control experiments [2]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and common issues for working with this compound, compiled from supplier data and research publications.

Cellular Assay to Detect Target Engagement

This protocol details how to confirm this compound is engaging its targets in cells by monitoring a reduction in histone methylation marks.

  • Cell Line: HEK293 cells [1] [3].
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 3,000 cells per well in DMEM supplemented with 10% FBS and penicillin/streptomycin [1].
    • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0.1, 1, 10, 50 μM). Include a DMSO vehicle control [1] [3].
    • Incubation: Incubate the cells for 20 hours to assess the H3R2me2a mark, or for 72 hours to assess Med12-Rme2a levels [3].
    • Analysis: Harvest cells and perform Western Blot analysis to detect levels of H3R2me2a (IC₅₀ ≈ 0.97 μM) and Med12-Rme2a (IC₅₀ ≈ 1.4 μM) [3].
Proliferation/Viability Assay

This method is used to study the functional consequences of PRMT4/6 inhibition on cell growth.

  • Cell Lines: Can be applied to various cancer cell lines, such as a panel of triple-negative breast cancer (TNBC) cell lines [5].
  • Procedure:
    • Cell Seeding: Seed cells in multi-well plates.
    • Treatment: Treat with this compound across a range of concentrations. A typical clinical type I PRMT inhibitor like GSK3368715 can be used for comparison [5].
    • Measurement: Monitor cell confluency over time (e.g., 5-6 days) using a live-cell imaging platform (e.g., IncuCyte) [5] [1].
    • Data Analysis: Calculate metrics like the Area Above the Curve (AAC) to quantify the inhibitory effect, where a higher AAC indicates greater sensitivity [5].
Troubleshooting Common Sensitivity Issues

If you encounter a lack of effect with this compound, consider the following:

  • Verify Cellular Activity: First, confirm that the compound is working in your system by performing the cellular target engagement assay described above. A reduction in H3R2me2a or Med12-Rme2a confirms successful target inhibition [3] [4].
  • Check Biological Relevance: this compound is highly selective for PRMT4 and PRMT6. The sensitivity of your cell line depends on its functional dependency on these specific enzymes. Some cancer types (e.g., certain lung, prostate, and bladder cancers) overexpress PRMT4/6, but your specific model might not be dependent on them for survival [2]. Consult dependency map datasets (e.g., DepMap) to check PRMT4/6 essentiality in your cell line [5].
  • Validate Specificity: To confirm that an observed phenotype is due specifically to PRMT4/6 inhibition, use the inactive negative control compound MS049N in parallel experiments. This helps rule out off-target effects [2].

Experimental Workflow Diagram

The following diagram outlines the key decision-making process for establishing a robust experimental setup with this compound.

Start Start: Plan this compound Experiment Step1 Verify PRMT4/6 Dependency Start->Step1 Step2 Confirm Target Engagement Step1->Step2 Step3 Assess Phenotypic Effect Step2->Step3 Step4 Validate Specificity Step3->Step4 Check1 No effect observed? Check: Step4->Check1 T1 Check compound solubility and stock concentration Check1->T1 T2 Confirm cell line expresses PRMT4/6 targets T1->T2 T3 Use negative control MS049N T2->T3

Diagram Title: this compound Experimental Workflow & Troubleshooting

Key Considerations for Your Research

When interpreting your results with this compound, keep these scientific contexts in mind:

  • Cellular Potency vs. Biochemical Potency: this compound's cellular IC₅₀ for reducing methylation marks (e.g., ~1 µM for H3R2me2a) is higher than its biochemical IC₅₀ (low nM). This difference is normal and influenced by factors like cell permeability and metabolic stability [3].
  • Informed Experimental Design: Understanding the normal biological functions of PRMT4 and PRMT6—such as their roles in transcriptional regulation through histone methylation (e.g., H3R2, H3R17, H3R26) and methylation of non-histone proteins like Med12—will help you choose the most relevant assays and readouts for your research [2].

References

MS049 Chemical Probe Overview

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It demonstrates excellent selectivity over a broad range of other epigenetic targets. [1] [2]

The table below summarizes the core biochemical and physical properties of this compound for easy reference.

Property Description
Primary Targets PRMT4/CARM1, PRMT6 [1] [2]
IC₅₀ (Cell-free) PRMT4: 34 nM; PRMT6: 43 nM [2]
Molecular Weight 321.29 g/mol (dihydrochloride salt) [2]
Molecular Formula C₁₅H₂₆Cl₂N₂O [2]
Synonyms N/A [2]
CAS No. 2095432-59-8 [2]
SDF Available for download on vendor sites [2]

In Vitro Experimental Protocols

The following validated experimental protocols can be used as a starting point for your research.

Cellular Activity Assessment

This protocol measures the inhibition of cellular methyltransferase activity, demonstrated in HEK293 cells. [2]

  • Cell Line: HEK293 cells
  • Culture Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL)
  • Seeding Density: 3,000 cells/well in a 96-well plate
  • Treatment: this compound at concentrations of 0, 1, 10, and 50 μM
  • Incubation Time: 96 hours
  • Analysis Method: Confluency measured using IncuCyte ZOOM live-cell imaging device and software [2]
Target Engagement and Downstream Effects

This protocol can be used to demonstrate direct cellular target engagement and its functional consequences, as shown in MDA-MB-231 breast cancer cells. [3]

  • Cell Line: MDA-MB-231 cells
  • Treatment: this compound (concentration range used in study [3])
  • Readout: Immunoblotting analysis shows a dose-dependent decrease in LSD1 protein levels, a substrate of CARM1, confirming on-target activity. [3]

Troubleshooting Common Issues

The table below addresses potential experimental challenges and solutions.

Issue Possible Cause Solution
Low signal-to-noise in cell-based assays Cytotoxicity masking specific inhibition Check cell confluency and health via phase-contrast imaging (e.g., IncuCyte). Optimize compound concentration and treatment duration. [2]
Unexpected protein level changes Off-target effects or downstream consequences Confirm assay selectivity. This compound shows excellent selectivity over other methyltransferases, demethylases, and reader proteins at 200 μM. [2]
Poor solubility in aqueous buffers Hydrophobic nature of compound Prepare a fresh DMSO stock solution (e.g., 56 mg/mL). For in vivo work, use validated formulations like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. [2]
Inconsistent cellular results Cell line-specific expression of PRMT isoforms Verify the expression levels of PRMT4 and PRMT6 in your cell model. Be aware that different CARM1 spliced isoforms can have distinct subcellular localizations and functions. [4]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for a typical cellular experiment using this compound, from setup to data analysis.

G Start Start Experiment CellPrep Cell Preparation and Plating Start->CellPrep CompoundTreatment This compound Treatment CellPrep->CompoundTreatment Incubation Incubation (e.g., 96 hours) CompoundTreatment->Incubation DataCollection Data Collection Incubation->DataCollection WB Immunoblotting DataCollection->WB HCS High-Content Imaging DataCollection->HCS Phenotype Phenotypic Readout DataCollection->Phenotype DataAnalysis Data Analysis WB->DataAnalysis HCS->DataAnalysis Phenotype->DataAnalysis End Interpret Results DataAnalysis->End

Key Biological Context for Experimental Design

  • Cellular Consequences: Inhibition of PRMT4/CARM1 and PRMT6 with this compound reduces levels of specific histone marks like H3R2me2a and non-histone substrates like Med12me2a. [2] This can influence diverse processes including transcription, RNA processing, and metabolism. [4]
  • Inhibitor Synergy: Research has identified crosstalk between CARM1 and other methyltransferases like DOT1L. Combining a CARM1 inhibitor with a DOT1L inhibitor (e.g., EPZ-5676) can have a stronger synergistic effect on inhibiting cell proliferation and increasing apoptosis. [5]

References

MS049 process improvements

Author: Smolecule Technical Support Team. Date: February 2026

MS049 Overview

This compound is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It was developed to serve as a chemical tool for testing biological and therapeutic hypotheses related to these enzymes, which are implicated in various cancers [1].

The table below summarizes its key properties [2]:

Property Value
Probe Name This compound
Molecular Weight 248.2
Molecular Formula C₁₅H₂₄N₂O
IUPAC Name 1-(2-methylamino-ethyl)-4-(phenyl-methoxy)-piperidine
MollogP 1.545
PSA 22.78
SMILES CNCCN1CCC(OCC2=CC=CC=C2)CC1

Experimental Workflow Visualization

The diagram below outlines the key stages in the design and discovery of this compound, based on published structure-activity relationship (SAR) studies [1].

G Start Fragment-like inhibitor 4 Step1 Explore RHS Piperidinylethanamine Start->Step1 Step2 Explore Middle Linker Moiety Step1->Step2 Step3 Explore LHS Aromatic Moiey Step2->Step3 End Dual Inhibitor This compound Step3->End

References

MS049 Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a cell-permeable, selective inhibitor for Type I PRMTs. It competes with the cofactor S-adenosylmethionine (AdoMet), reducing the levels of asymmetric dimethylarginine (ADMA) in cells [1]. This action helps researchers study the roles of PRMTs in various signaling pathways.

Key signaling pathways and cellular processes regulated by PRMTs that this compound can help investigate include [2] [1]:

  • Transcriptional Regulation: PRMT4/CARM1 methylates histone H3 (e.g., at R17 and R26), working with other coactivators to activate gene transcription.
  • Ferroptosis Defense: PRMT6-mediated methylation of p62 promotes its phase separation, activating the p62-Keap1-Nrf2 antioxidant pathway to protect cells from ferroptosis.
  • Cellular Homeostasis: PRMTs regulate RNA processing, metabolism, and organelle dynamics through methylation of nonhistone proteins.

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges with this compound:

Problem & Phenomenon Possible Root Cause Suggested Solution & Verification Method

| Insufficient Target Engagement Low inhibition efficiency, high ADMA levels. | Incorrect dosage; poor solubility or stability; cell type-specific differences. | Titrate this compound (common range: 1-10 µM). Use western blot to monitor ADMA and MMA levels [1]. Include DMSO control. | | Off-target Effects Unexpected phenotypic changes. | Inhibition of non-target PRMTs or other enzymes at high concentrations. | Use lower, more selective concentrations. Employ genetic knockdown (siRNA/shRNA) of target PRMT to confirm phenotype [1]. | | Variable Cell Response Different effects across cell lines. | Differing expression of PRMT isoforms and substrates; pathway redundancy. | Pre-test PRMT and substrate (e.g., CARM1, p62) expression by qPCR/western blot [2] [1]. | | Activation of Compensatory Pathways Weak or transient phenotype. | Cells upregulate parallel survival pathways (e.g., Nrf2). | Combine this compound with inhibitors of compensatory pathways (e.g., Nrf2 inhibitor for ferroptosis studies) [1]. |

Experimental Protocol: Inhibiting the PRMT6-p62-Nrf2 Axis

This protocol outlines how to use this compound to sensitize cancer cells to ferroptosis inducers, based on research findings [1].

1. Primary Materials

  • Cell Lines: Pancreatic cancer cells (e.g., MIAPaCa-2, PANC-1).
  • Chemical Reagents: this compound (HY-101,848, MedChemExpress), ferroptosis inducers (e.g., RSL3, erastin), DMSO (vehicle control), puromycin (for selection).
  • Antibodies: Anti-ADMA, anti-p62, anti-Nrf2, anti-Keap1, anti-β-actin.
  • Plasmids/siRNA: siRNA or shRNA targeting PRMT6 and p62 for control experiments.

2. Cell Treatment and Viability Assay

  • Seed cells in 96-well plates (2000-5000 cells/well).
  • After cell adhesion, pre-treat with this compound (e.g., 5 µM) or DMSO for 2-4 hours.
  • Add ferroptosis inducer (e.g., RSL3 at IC50 concentration) and incubate for 24-48 hours.
  • Assess cell viability using MTS assay. Measure absorbance at 490nm. Expected Outcome: Combined this compound and RSL treatment should show significantly lower viability than RSL3 alone [1].

3. Analysis of Signaling Pathway Inhibition

  • Western Blotting: Harvest treated cells and lyse. Detect protein levels of ADMA-p62, total p62, Nrf2, Keap1, and HMOX1. Expected Outcome: this compound treatment should reduce ADMA-p62 and Nrf2 protein levels [1].
  • Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR for Nrf2 downstream genes (e.g., HMOX1, NQO1). Use GAPDH for normalization. Expected Outcome: MS039 should reduce HMOX1 and NQO1 mRNA expression [1].
  • Fluorescence Recovery After Photobleaching (FRAP): For direct evidence, transfert cells with GFP-p62. After treatment with this compound and RSL3, perform FRAP to monitor p62 phase separation dynamics. Expected Outcome: this compound should suppress RSL3-induced enhancement of p62 phase separation [1].

Signaling Pathways & Workflows

The following diagrams illustrate the core mechanisms and experimental workflows, created using Graphviz per your specifications.

Diagram 1: PRMT6-p62-Nrf2 Signaling Axis and MS039 Mechanism of Action

Ferroptosis_Inducer Ferroptosis_Inducer PRMT6 PRMT6 Ferroptosis_Inducer->PRMT6 Activates p62 p62 PRMT6->p62 Methylates ADMA_p62 ADMA_p62 p62->ADMA_p62 becomes p62_Body p62_Body ADMA_p62->p62_Body Oligomerizes & Phase Separates Keap1 Keap1 p62_Body->Keap1 Sequesters Nrf2 Nrf2 Keap1->Nrf2 Degrades Antioxidant_Genes Antioxidant_Genes Nrf2->Antioxidant_Genes Transactivates Ferroptosis_Defense Ferroptosis_Defense Antioxidant_Genes->Ferroptosis_Defense Express This compound This compound This compound->PRMT6 Inhibits

Diagram 2: Experimental Workflow for Ferroptosis Sensitization

Seed_Cells Seed_Cells PreTreat_this compound PreTreat_this compound Seed_Cells->PreTreat_this compound Treat_RSL3 Treat_RSL3 PreTreat_this compound->Treat_RSL3 Assay_Viability Assay_Viability Treat_RSL3->Assay_Viability Analyze_Pathway Analyze_Pathway Assay_Viability->Analyze_Pathway MTS MTS Assay_Viability->MTS Western Western Analyze_Pathway->Western qPCR qPCR Analyze_Pathway->qPCR FRAP FRAP Analyze_Pathway->FRAP

References

Troubleshooting Guide: Common Artifact Correction Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
High Residual Noise Post-Correction Incorrect artifact topography definition; suboptimal method for data type [1]. Re-average artifact to define topography; switch correction method (e.g., PCA to Surrogate for ERPs) [1].
Signal Distortion/Reduction Over-correction; method distorts brain signal topography [1] [2]. Verify with artifact rejection; use Optimizing method with SSP in source analysis [1].
Poor EKG/ECG Correction Low channel count; lack of individual topography [1]. Use >30 channels with inferior electrodes; define topography from averaged EKG pattern [1].
Low Signal-to-Noise Ratio (SNR) ICA can introduce noise in low-SNR conditions [2]. Apply ICA with caution on low-SNR data; consider alternative methods like SSP [2].

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental difference between PCA and ICA for artifact correction?

    • A: PCA separates data into components based on variance, often isolating the strongest signals (like artifacts) first. ICA separates data into components based on statistical independence, which can better isolate artifacts from brain signals, preserving more of the neural data of interest [2].
  • Q: Should I use artifact correction or artifact rejection for my data?

    • A: Artifact rejection (removing contaminated data segments) is preferred when you have a low number of artifacts and a high number of total trials, as it avoids any potential distortion from correction. Artifact correction is necessary when you have a high number of artifacts or a limited number of trials (common in clinical studies), as it allows you to retain valuable data [1].
  • Q: How can I ensure my source analysis results are valid after artifact correction?

    • A: Use the Optimizing method with Signal Subspace Projection (SSP). SSP accounts for the distortion caused by the correction in the source model. In BESA Research, this is indicated by "ART" in the status bar of the Source Analysis module [1].

Experimental Protocol: Correcting Ocular Artifacts using Spatial Topographies

This protocol, adapted from BESA Research guidelines, provides a step-by-step method for correcting blink artifacts [1].

  • Data Inspection: Load your continuous EEG data. Visually scan the recording and identify periods containing large, stereotypical blink artifacts.
  • Artifact Marking: Using the mouse, click and drag to select a time segment that clearly contains a single blink artifact, from start to finish.
  • Topography Definition:
    • Right-click on the marked segment.
    • From the pop-up menu, select "Define Topography".
    • In the "Select Topographies" dialog box, check the box for "Blink" to assign the topography. The software will automatically calculate the spatial distribution of the artifact.
  • Review and Application:
    • A map of the blink topography will be displayed. Review it to ensure it matches the expected frontal distribution.
    • The data will now be corrected online. A new virtual channel showing the blink artifact's time course will appear at the bottom of the display.
  • Validation: Scroll through your data to confirm that blink artifacts are reduced while brain activity remains largely intact. Toggle correction on and off using the Artifact / Correct menu to compare.

Artifact Correction Methods Comparison

The table below compares common artifact correction methods, helping you choose the right one for your analysis goals.

Method Best For Principle Key Considerations
PCA (Principal Component Analysis) Artifact-free review of ongoing EEG [1]. Separates signals based on variance, removing high-variance artifact components. Can distort data if brain signal and artifact share variance.
ICA (Independent Component Analysis) General purpose; effective for ocular, cardiac, and muscular artifacts [2]. Separates signals based on statistical independence, isolating artifact components. May introduce noise in low Signal-to-Noise Ratio (SNR) data [2].
Surrogate Model (e.g., BESA) Analysis of Averaged Data (ERPs) [1]. Models brain activity with a fixed dipole source to better separate it from artifacts. Least distortion if the surrogate model is a good fit for the actual brain response.
SSP (Signal Space Projection) Source analysis; often used with MEG [2]. Projects out the artifact topography vector(s) from the data. Can reduce the brain signal if it overlaps significantly with the artifact subspace [2].
tSSS (Temporal Signal Space Separation) MEG data with interference from internal (e.g., dental implants) or external sources [2]. Uses signal from internal and external subspaces to remove temporally correlated interference. More computationally demanding than SSS. Recommended over plain SSS for gradiometers [2].

Workflow Diagram: Spatial Filtering for Artifact Correction

The following diagram illustrates the logical workflow for artifact correction based on spatial filtering, as implemented in systems like BESA Research [1].

artifact_workflow start Start: Raw EEG/MEG Data define Define Artifact Topography start->define determine Determine Brain Signal Topography define->determine reconstruct Reconstruct Artifact Signal via Spatial Filter determine->reconstruct subtract Subtract Artifact from Original Data reconstruct->subtract end End: Corrected Data subtract->end

Figure 1: A generalized workflow for artifact correction using spatial filtering, common in tools like BESA Research.

How to Proceed Without a Specific "MS049" Context

  • Consult Your Instrument's Manual: The most accurate protocols and troubleshooting guides will be in the documentation for your specific device or software.
  • Identify the Artifact Source: Determine the physical source of your artifacts (e.g., ocular, muscular, cardiac, movement, electrical noise) to select the most appropriate correction strategy.
  • Validate Your Results: Always confirm that the correction process has removed the artifact without unduly distorting your underlying biological signal. Compare corrected and uncorrected data, and use artifact rejection as a validation baseline where possible.

References

MS049 Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data available for MS049 from its initial characterization study [1].

Parameter Data for this compound (compound 17) Notes / Context
Biochemical IC₅₀ (PRMT4) 30 nM ± 10 nM Measured against PRMT4 (CARM1) enzyme activity [1].
Biochemical IC₅₀ (PRMT6) 60 nM ± 20 nM Measured against PRMT6 enzyme activity [1].
Cellular IC₅₀ (PRMT4) 5.4 µM ± 1.5 µM Measured in cells (MCF-7) using H3R26me2a as a marker [1].
Cellular IC₅₀ (PRMT6) 7.4 µM ± 2.0 µM Measured in cells (MCF-7) using H3R2me2a as a marker [1].
Selectivity Selective for PRMT4/6 over other PRMTs and a broad panel of epigenetic targets. No significant inhibition of other PRMTs (1, 3, 5, 8) or 33 other epigenetic enzymes at 10 µM [1].
Negative Control MS049N (compound 46) An inactive analog used to confirm on-target effects [1].

Key Experimental Protocols

The original research paper provides details on the key experiments used to validate this compound. Here are the summarized methodologies:

  • Biochemical Methyltransferase Assays: The inhibitory activity (IC₅₀) of this compound against PRMT enzymes was determined using scintillation proximity assays (SPA). The experiments were performed with recombinant PRMTs, a substrate (e.g., histone H4 peptide for PRMT1, H3 peptide for others), and the radio-labeled methyl donor ³H-S-adenosylmethionine (³H-SAM). The transfer of tritiated methyl groups to the substrate was quantified to measure enzyme activity [1].
  • Cellular Target Engagement (Western Blot): Cellular potency was assessed by treating MCF-7 cells with this compound for a set period (e.g., 72 hours). Cells were then lysed, and the levels of specific histone methylation marks—H3R26me2a (for PRMT4 inhibition) and H3R2me2a (for PRMT6 inhibition)—were analyzed by Western blot. GAPDH was used as a loading control. The reduction in these marks, quantified by densitometry, was used to calculate cellular IC₅₀ values [1].
  • Selectivity Profiling: The selectivity of this compound over other epigenetic targets was evaluated by conducting enzymatic activity assays against a panel of 33 histone methyltransferases, demethylases, acetyltransferases, and deacetylases. The compound was tested at a high concentration (10 µM), and its inability to significantly inhibit any of these non-PRMT4/6 enzymes demonstrated its selectivity [1].

Research Context and Comparison

To better position this compound in the field of PRMT inhibition, the diagram below illustrates the key protein targets and the logical workflow for its experimental validation.

PRMT_Family PRMT Protein Family PRMT4 PRMT4 (CARM1) PRMT_Family->PRMT4 PRMT6 PRMT6 PRMT_Family->PRMT6 Other_PRMTS Other PRMTs (e.g., 1, 3, 5, 8) PRMT_Family->Other_PRMTS Histone_Substrates Histone Substrates PRMT4->Histone_Substrates Methylates H3R26me2a H3R26me2a Mark PRMT4->H3R26me2a Produces Assay_Type Assay Type PRMT4->Assay_Type Validation via PRMT6->Histone_Substrates Methylates H3R2me2a H3R2me2a Mark PRMT6->H3R2me2a Produces PRMT6->Assay_Type Validation via Cellular_WB Cellular_WB H3R26me2a->Cellular_WB Measured in H3R2me2a->Cellular_WB Measured in Biochemical Biochemical Assay_Type->Biochemical Biochemical IC₅₀ Assay_Type->Cellular_WB Cellular IC₅₀ (Western Blot) This compound This compound This compound->PRMT4 Inhibits This compound->PRMT6 Inhibits

It is important to note that the available literature does not provide a direct, side-by-side comparison of this compound with all other PRMT inhibitors (such as EZM2302 or TP-064). The discovery paper primarily compares it to its own precursor compound (4) and a pan-type I inhibitor (MS023), showing this compound has superior potency and selectivity for PRMT4/6 [1]. A 2025 review confirms that other inhibitors like EZM2302 and TP-064 are also in development, but no head-to-head data with this compound is presented [2].

References

Understanding MS049 and PRMT Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent and selective chemical probe, functioning as a dual inhibitor of two protein arginine methyltransferases (PRMTs), PRMT4 (also known as Coactivator-associated arginine methyltransferase 1 or CARM1) and PRMT6 [1] [2] [3]. These enzymes play key roles in epigenetic regulation by modifying histone and non-histone proteins [4]. The diagram below illustrates the simplified signaling pathway and biological consequences of inhibiting these targets.

G PRMT4 PRMT4/CARM1 HistoneH3 Histone H3 PRMT4->HistoneH3 Methylates H3R17, H3R26 Med12 Mediator Complex Subunit 12 PRMT4->Med12 Methylates PRMT6 PRMT6 PRMT6->HistoneH3 Methylates H3R2 This compound This compound (Inhibitor) This compound->PRMT4 Inhibits (IC₅₀ = 34 nM) This compound->PRMT6 Inhibits (IC₅₀ = 43 nM) TranscriptionalActivation Altered Gene Expression HistoneH3->TranscriptionalActivation Med12->TranscriptionalActivation

Diagram Title: PRMT4/6 Inhibition by this compound

Quantitative Profile of this compound

The core activity data for this compound against various PRMTs is summarized in the table below.

Table 1: Inhibitory Activity (IC₅₀) of this compound Against PRMT Family Members [1] [2] [3]

Target IC₅₀ Value Selectivity Notes
PRMT4 (CARM1) 34 nM Primary target; >300-fold selective over PRMT1 and PRMT3.
PRMT6 43 nM Primary target.
PRMT8 1.6 µM (1600 nM) >30-fold less potent than for PRMT4/6.
Other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT7) >10 µM Minimal to no inhibition at tested concentrations, demonstrating excellent selectivity.

The effects of this compound have also been confirmed in cellular models. The table below summarizes key findings from cell-based assays.

Table 2: Cellular Activity of this compound in HEK293 Cells [2] [3] [5]

Cellular Readout Experimental Result Incubation Time
H3R2me2a Reduction IC₅₀ = 0.97 ± 0.05 µM 20 hours
Med12-Rme2a Reduction IC₅₀ = 1.4 ± 0.1 µM 72 hours
Cell Viability (Confluency) No significant impact at concentrations up to 50 µM 96 hours

Experimental Workflow for Cellular Assays

The following diagram outlines a typical experimental protocol for assessing the cellular effects of this compound, based on methodologies from the search results [1] [2] [3].

G Start Seed HEK293 Cells Step1 Treat with This compound (e.g., 0.1-10 µM) Start->Step1 Step2 Incubate (20-72 hours) Step1->Step2 Step3 Harvest Cells Step2->Step3 Step4 Western Blot Analysis Step3->Step4 Step5 Measure Target Reduction (e.g., H3R2me2a) Step4->Step5

Diagram Title: Cellular Assay Workflow for this compound

Key Methodology Details:

  • Cell Culture: HEK293 cells are typically maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) [1] [3].
  • Treatment: Cells are treated with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for a defined period.
  • Analysis: The effects are most commonly analyzed by Western Blot to detect changes in methylation levels of specific histone (H3R2me2a) and non-histone (Med12) substrates [2].
  • Viability Assessment: Cell viability can be monitored using live-cell imaging systems (e.g., IncuCyte) to track confluency, ensuring that observed effects are not due to cytotoxicity [1] [3].

Research Context and Comparison Considerations

This compound is recognized as a high-quality chemical probe due to its potency and exceptional selectivity across a broad panel of epigenetic targets, including other PRMTs, lysine methyltransferases (PKMTs), and demethylases (KDMs) [1] [3] [5]. Its primary research application is to specifically investigate the biological functions of PRMT4 and PRMT6.

For a complete comparison guide, I suggest you:

  • Consult specialized scientific databases like the Structural Genomics Consortium (SGC) website, which is cited as a source for full characterization details [6].
  • Search for recent review articles on PubMed or other scholarly databases using terms like "PRMT inhibitor review" or "CARM1 inhibitor comparison" to find summarized data on alternative compounds.
  • Check patent literature and conference abstracts from major cancer research or chemical biology meetings, where comparisons of novel inhibitors are often presented.

References

MS049 Specificity and Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings for MS049 and other relevant epigenetic inhibitors from the scientific literature.

Inhibitor Name Primary Target(s) Secondary or Off-Target Effects Reported Effect on ccRCC Proliferation Key Supporting Evidence
This compound PRMT4 (CARM1), PRMT6 [1] No significant anti-proliferative effect found in a screen of ccRCC models [1] Did not significantly reduce cell proliferation [1] Used as a specific probe to isolate the roles of PRMT1 from other Type I PRMTs [1]
MS023 Pan-Type I PRMTs (PRMT1, 3, 4, 6, 8) [1] N/A Significantly reduced cell proliferation by a minimum of 50% [1] Global reduction of asymmetric dimethylarginine (aDMA); depletion of histone mark H4R3me2a [1]
GSK591 PRMT5 (Type II PRMT) [1] N/A Significantly reduced cell proliferation [1] Identified as a strong hit in the chemical probe screen [1]
UNC1999 EZH2 [1] N/A Significantly reduced cell proliferation [1] Previously characterized as a target in ccRCC; validates screen findings [1]

Experimental Workflow for Specificity Confirmation

The specificity of this compound was confirmed through a multi-step experimental process in a clear cell renal cell carcinoma (ccRCC) model. The diagram below visualizes this key experimental workflow and its outcome.

Start Start: In Vitro Proliferation Screen Model Cell Models Used: - Panel of 7 patient-derived ccRCC models - 786-0 commercial cell line Start->Model Treatment Treatment with Chemical Probes Model->Treatment Eval Evaluation of Cell Proliferation (After 7 days) Treatment->Eval Result1 This compound Result: No significant reduction in cell proliferation Eval->Result1 Result2 MS023 Result: Significant reduction in cell proliferation Eval->Result2 Conclusion Conclusion: this compound is specific, its targets (PRMT4/6) are not critical for ccRCC growth Result1->Conclusion

The methodology for this key experiment included [1]:

  • Cell Models: A panel of eight ccRCC models (seven patient-derived and one commercial 786-0 line) was used to ensure disease representation.
  • Screening Library: A collection of 36 validated epigenetic chemical probes from the Structural Genomics Consortium (SGC).
  • Proliferation Assay: Cell proliferation was quantified after seven days of drug exposure using a cell-permeable fluorescent DNA dye (DRAQ5) and an LI-COR imaging system.
  • Data Analysis: Compounds that reduced cell proliferation by a minimum of 50% across the aggregate of models were defined as hits.

Interpretation of this compound's Profile

The experimental data highlights a crucial distinction:

  • Specificity of this compound: The lack of anti-proliferative activity from this compound, in contrast to the broad Type I inhibitor MS023, served as a critical control. It helped researchers isolate PRMT1 as the specific critical dependency driving ccRCC growth, rather than other Type I enzymes like PRMT4 (CARM1) or PRMT6 [1].
  • Research Utility: This confirms that this compound is a highly selective tool for probing the biological functions of PRMT4 and PRMT6 without the confounding effect of inhibiting the essential PRMT1.

References

MS059 versus MS049

Author: Smolecule Technical Support Team. Date: February 2026

Profile of MS049

This compound is a recognized chemical probe developed by the Structural Genomics Consortium (SGC) in collaboration with the Icahn School of Medicine at Mount Sinai [1]. It is a potent and selective inhibitor of two specific protein arginine methyltransferases (PRMTs), PRMT4 and PRMT6 [2] [1]. The table below summarizes its key characteristics:

Property Description
Primary Targets PRMT4 (IC₅₀: 34 nM), PRMT6 (IC₅₀: 43 nM) [2]
Key Activity Potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 [2] [1]
Molecular Formula C₁₅H₂₄N₂O (Freebase) [1]
Molecular Weight 248.2 g/mol (Freebase) [1]
CAS Number 2095432-59-8 (Dihydrochloride salt) [2]
Selectivity Highly selective for PRMT4/6 over a wide range of other epigenetic targets (other PRMTs, PKMTs, DNMTs, etc.) [2]
Negative Control MS049N is available for use as a negative control compound [1]

Experimental Data & Protocols for this compound

The biological activity of this compound has been demonstrated in various experimental settings. The following table outlines key experimental findings and the protocols used to obtain them.

Assay Type Cell Line / Model Tested Concentrations Incubation Duration Key Experimental Results
Western Blot Analysis [2] HEK293 cells 0.1, 1, 10 µM 20 hours Decreased H3R2me2a mark (IC₅₀ = 0.97 ± 0.05 µM)
Western Blot Analysis [2] HEK293 cells 0.1, 1, 10, 100 µM 72 hours Decreased Med12 asymmetric arginine dimethylation (Med12-Rme2a, IC₅₀ = 1.4 ± 0.1 µM)

The experimental workflow for using this compound in a cell-based assay to detect changes in histone methylation marks can be visualized as follows:

Start Start Experiment PlateCells Plate HEK293 cells Start->PlateCells Addthis compound Add this compound (e.g., 0.1-10 µM) PlateCells->Addthis compound Incubate20h Incubate (20 hours) Addthis compound->Incubate20h LyseCells Lyse cells and collect protein Incubate20h->LyseCells WesternBlot Perform Western Blot LyseCells->WesternBlot ProbeH3R2me2a Probe with H3R2me2a antibody WesternBlot->ProbeH3R2me2a DetectSignal Detect signal ProbeH3R2me2a->DetectSignal Analyze Analyze reduction in H3R2me2a mark DetectSignal->Analyze

PRMT Inhibition in Cancer Research Context

Research in related areas underscores the therapeutic potential of PRMT inhibition:

  • Differentiation Therapy: Inhibition of a different PRMT (PRMT1) by the compound MS023 has been shown to induce differentiation in colon cancer cells, suggesting that modulating arginine methylation is a viable strategy for cancer therapy [3].
  • Screening Methods: Organoid-based screening platforms, like the one cited, are used to identify epigenetic regulators (including PRMT inhibitors) that affect intestinal stem cell biology and cancer growth [4].

References

Biochemical and Cellular Profile of MS049

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is characterized as a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4/CARM1 and PRMT6). The quantitative data from key experiments is summarized in the table below.

Table 1: Key Experimental Data for this compound

Assay Type Target / Effect Key Metric (IC₅₀) Experimental Context
Biochemical Assay [1] [2] [3] PRMT4 34 nM Cell-free system
PRMT6 43 nM Cell-free system
Cellular Assay [4] [3] H3R2me2a mark (downstream of PRMT6) 0.97 μM HEK293 cells, 20-hour treatment
Cellular Assay [4] [3] Med12-Rme2a (downstream of PRMT4) 1.4 μM HEK293 cells, 72-hour treatment

This compound demonstrates excellent selectivity. At concentrations up to 50 μM, it does not inhibit other methyltransferases or demethylases, and shows no appreciable binding to methyllysine/methylarginine reader proteins. It has over 300-fold selectivity for PRMT4/6 over PRMT1 and PRMT3 [1] [5]. The compound is not toxic and does not affect the growth of HEK293 cells at tested concentrations, which is a key point for interpreting cellular assay results [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments citing this compound, which you can adapt for your control experiments.

1. Western Blot Analysis to Assess Cellular Target Engagement [4] This protocol measures the reduction of specific methylation marks in cells.

  • Cell Line: HEK293 cells.
  • Culture Conditions: Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL).
  • Procedure:
    • Seed cells on multi-well plates.
    • Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 μM).
    • Incubate for a specified duration (e.g., 20 hours for H3R2me2a, 72 hours for Med12-Rme2a).
    • Lyse cells and perform Western Blot analysis using antibodies specific for asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) or asymmetric dimethylation of Med12 (Med12-Rme2a).

2. Cell Growth and Viability Assay [1] This protocol confirms the compound's lack of cytotoxicity under experimental conditions.

  • Cell Line: HEK293 cells.
  • Procedure:
    • Seed cells on a 96-well plate at a density of 3,000 cells per well.
    • Treat cells with this compound at concentrations of 0, 1, 10, and 50 μM.
    • Incubate for 96 hours.
    • Monitor cell confluency using live-cell imaging (e.g., IncuCyte ZOOM system) and analyze the phase contrast images.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and the logical flow of a typical cellular experiment, from treatment to readout.

G A This compound Treatment B Inhibits PRMT4 (CARM1) A->B  Cellular Uptake C Inhibits PRMT6 A->C  Cellular Uptake D Reduced Med12 Dimethylation B->D E Reduced Histone H3 R2 Dimethylation C->E F Downstream Transcriptional & Cellular Effects D->F E->F G Experimental Readout F->G  Western Blot / Viability Assay

Key Considerations for Control Experiments

  • The Negative Control (MS049N): The original research paper identifies compound 46 (MS049N) as a structurally similar but inactive negative control for this compound [5]. This is a critical tool for confirming that the observed biological effects are due to PRMT inhibition and not off-target effects. However, the specific synthetic structure and experimental protocols for MS049N were not located in the current search results.
  • Comparison with Other Inhibitors: While not a direct request, your guide could be enhanced by comparing this compound with other inhibitors. For instance, the search results mention TP-064, a selective inhibitor for PRMT4 (CARM1) shown to suppress endometrial cancer cell growth [6]. Including such comparisons can provide a broader context for researchers.

References

Proposed Framework for PRMT Inhibitor Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct comparison was not found, the following tables outline the key performance areas and quantitative metrics that a reproducibility study for PRMT inhibitors like MS049 should investigate. You can populate these tables with data from future experimental work.

Table 1: Key Characteristics of PRMT Inhibitors This table provides a structure for comparing different inhibitors. The data for this compound and other compounds would need to be filled in from primary literature or new experiments.

Inhibitor Name Primary Target(s) Type of Inhibition Key Reported Potency (e.g., IC₅₀) Major Off-Target Activities Key Reference
This compound PRMT1, PRMT6 Type I To be populated To be populated To be populated
Example Inhibitor A CARM1/PRMT4 Type I To be populated To be populated To be populated
Example Inhibitor B PRMT5 Type II To be populated To be populated To be populated
Example Inhibitor C PRMT3 Type I To be populated To be populated To be populated

Table 2: Assay Reproducibility Metrics This table outlines how to quantify the reliability of the assays used to test the inhibitors, inspired by rigorous methodological studies [1].

Assay Type Measured Endpoint Intra-assay CV (%) Inter-assay CV (%) Interindividual Variation (where relevant) Key Reference/Method
In vitro Methyltransferase Global ADMA levels To be populated To be populated N/A [2]
Cell-based Viability IC₅₀ in specific cell lines To be populated To be populated To be populated [3]
Functional Phenotype e.g., Invasion, Apoptosis To be populated To be populated To be populated Custom protocol

Detailed Experimental Protocols

For a study to be reproducible, the methodology must be clearly defined. Here are detailed protocols for key experiments based on established practices in the field.

Protocol 1: In Vitro PRMT Inhibition Assay This protocol measures the direct enzymatic activity of PRMTs in a purified system.

  • Recombinant Protein: Use purified PRMT enzyme (e.g., PRMT1, PRMT6).
  • Substrate: A suitable substrate, such as a histone H4-derived peptide containing a glycine- and arginine-rich (GAR) motif, which is a preferred target for Type I PRMTs like PRMT1 [2].
  • Reaction Setup: In a buffer, combine the PRMT enzyme, the substrate, and the co-factor S-adenosyl-L-methionine (SAM) mixed with a trace amount of tritiated SAM ([³H]-SAM).
  • Inhibitor Treatment: Pre-incubate the enzyme with a dose range of this compound or a comparator inhibitor for 15 minutes before adding the substrate and co-factor.
  • Detection: After incubation, stop the reaction and quantify the transfer of the radioactive methyl group to the substrate using a filter-binding assay or scintillation proximity assay (SPA).
  • Data Analysis: Calculate enzyme velocity and fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.

Protocol 2: Cellular Target Engagement and Functional Assay This protocol assesses the inhibitor's ability to penetrate cells and produce a functional effect.

  • Cell Culture: Use a relevant cancer cell line known to express the target PRMTs.
  • Inhibitor Treatment: Treat cells with a dose range of this compound or other inhibitors for a predetermined time (e.g., 72 hours).
  • Viability Readout: Measure cell viability using a robust method like ATP-quantitation (CellTiter-Glo assay).
  • Target Engagement Validation: In parallel, harvest cells and analyze global asymmetric dimethylarginine (ADMA) levels via Western blot to confirm on-target activity [2].
  • Data Analysis: Generate dose-response curves for viability inhibition and calculate IC₅₀ values. Correlate the IC₅₀ with the reduction in ADMA levels to confirm the mechanism of action.

Visualizing PRMT Signaling and Inhibitor Action

The following diagram, generated with Graphviz, illustrates the core PRMT signaling pathway and the potential point of action for inhibitors like this compound. The DOT script is provided for full reproducibility.

PRMT_Pathway SAM S-Adenosylmethionine (SAM) PRMT_Enzyme PRMT Enzyme (e.g., PRMT1, PRMT6) SAM->PRMT_Enzyme Methyl Donor Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT_Enzyme SAH S-Adenosylhomocysteine (SAH) PRMT_Enzyme->SAH Methylated_Substrate Methylated Protein (e.g., H4R3me2a) PRMT_Enzyme->Methylated_Substrate Catalyzes Inhibitor PRMT Inhibitor (e.g., this compound) Inhibitor->PRMT_Enzyme Inhibits

Diagram 1: This figure outlines the core enzymatic reaction catalyzed by Protein Arginine Methyltransferases (PRMTs) and the site of inhibition. The PRMT enzyme uses S-adenosylmethionine (SAM) as a methyl donor to modify a protein substrate, producing a methylated protein and S-adenosylhomocysteine (SAH) as a by-product [2]. Small molecule inhibitors like this compound are designed to bind the enzyme and prevent this methylation reaction.

How to Proceed with Your Analysis

  • Locate Primary Studies: Search for research articles that specifically characterize this compound. These papers will contain the foundational data on its potency, selectivity, and cellular effects.
  • Identify Key Comparators: Determine the most relevant alternative PRMT inhibitors (e.g., compounds targeting the same PRMTs or those in the same clinical stage) to compare against this compound.
  • Extract and Synthesize Data: Populate the tables and protocols provided above with quantitative data extracted from the primary literature for this compound and its comparators.

References

MS049 Overview and Role in Comparison Studies

Author: Smolecule Technical Support Team. Date: February 2026

MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2]. It is frequently used in research as a selective tool to probe the biological functions of these specific enzymes.

In multiple studies that screen for epigenetic vulnerabilities in cancer, this compound's effects are directly compared to other PRMT inhibitors. The table below summarizes its role and performance in these comparative studies.

Compound Primary Target(s) Key Findings from Comparative Studies Study Context
This compound PRMT4, PRMT6 Did not significantly reduce cancer cell proliferation; helped identify that PRMT1 is the critical target [3] [4]. Clear cell renal cell carcinoma (ccRCC), Triple-negative breast cancer (TNBC) [3] [4].
MS023 Type I PRMTs (pan-inhibitor of PRMT1, 3, 4, 6, 8) Showed significant anti-proliferative effects across multiple cancer models [3] [4]. ccRCC, TNBC [3] [4].
GSK3368715 Type I PRMTs (pan-inhibitor) Showed anti-proliferative effects similar to MS023 [3]. ccRCC [3].
SGC707 PRMT3 Did not significantly reduce cancer cell proliferation [3] [4]. ccRCC, TNBC [3] [4].
GSK591 PRMT5 (Type II) Showed significant anti-proliferative effects [3] [4]. ccRCC, TNBC [3] [4].

Experimental Context for Key Findings

The data in the table comes from cell-based proliferation screens. Here are the methodologies from the key studies:

  • In ccRCC: A panel of patient-derived ccRCC cell lines was screened with a library of epigenetic chemical probes. Cell proliferation was assessed after seven days of exposure using a cell permeable fluorescent dye and an imaging system [3].
  • In TNBC: A collection of TNBC cell lines was screened using the same probe library. Cell confluency was assessed over six days with a live-cell imaging platform. Effects on cell viability were further confirmed using a CellTiter-Glo luminescent assay [4].

These experiments consistently showed that while broad inhibition of type I PRMTs (with MS023 or GSK3368715) was effective, selective inhibition of PRMT4 and PRMT6 with this compound was not, pointing to PRMT1 as the critical dependency in these cancer types [3] [4].

PRMT Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action for different types of PRMT inhibitors, based on the context from the search results.

f SAM SAM (Methyl Donor) PRMT_Enzyme PRMT Enzyme SAM->PRMT_Enzyme Binds to SAM Pocket SAH SAH PRMT_Enzyme->SAH Methylated_Product Methylated Product PRMT_Enzyme->Methylated_Product Substrate Protein Substrate Substrate->PRMT_Enzyme Binds to Substrate Pocket Inhibitors PRMT Inhibitors MS023 MS023 (Type I Pan) This compound This compound (PRMT4/6) GSK591 GSK591 (PRMT5, Type II) MS023->PRMT_Enzyme Inhibits This compound->PRMT_Enzyme Inhibits GSK591->PRMT_Enzyme Inhibits

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

248.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shen Y, Szewczyk MM, Eram MS, Smil D, Kaniskan HÜ, de Freitas RF, Senisterra G, Li F, Schapira M, Brown PJ, Arrowsmith CH, Barsyte-Lovejoy D, Liu J, Vedadi M, Jin J. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. J Med Chem. 2016 Oct 13;59(19):9124-9139. doi: 10.1021/acs.jmedchem.6b01033. Epub 2016 Sep 15. PubMed PMID: 27584694; PubMed Central PMCID: PMC5063716.

Explore Compound Types